Product packaging for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one(Cat. No.:CAS No. 1016878-52-6)

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1346190
CAS No.: 1016878-52-6
M. Wt: 227.06 g/mol
InChI Key: ZITQQDFTRWZLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1346190 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1016878-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITQQDFTRWZLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640944
Record name 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016878-52-6
Record name 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, provides a generalized synthetic approach, and explores its potential biological activities based on related structures.

Core Properties and Data

This compound is a derivative of quinoxalinone, a class of compounds known for a wide range of biological activities. The presence of a bromine atom on the benzene ring can significantly influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[1][2]
Molecular Weight 227.06 g/mol [1][2]
CAS Number 1016878-52-6[1][2][3]
Canonical SMILES C1C(=O)NC2=C(N1)C=CC(=C2)Br[3]
InChIKey ZITQQDFTRWZLSH-UHFFFAOYSA-N[3]
Predicted LogP 1.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. The provided LogP is a predicted value.

Synthesis and Experimental Protocols

A practical synthesis for a related compound, 7-bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one, was achieved in four steps from 5-amino-2-bromobenzoic acid with an overall yield of 27%.[4] This suggests that a multi-step synthesis starting from appropriately substituted benzene derivatives is a viable approach.

Generalized Synthetic Workflow:

The synthesis of this compound would likely begin with a brominated o-phenylenediamine derivative. The general approach is outlined below.

Generalized Synthesis of this compound start 4-Bromo-1,2-diaminobenzene intermediate N-(2-amino-4-bromophenyl)-2-chloroacetamide start->intermediate + reagent1 Chloroacetyl chloride or α-haloacetic acid derivative cyclization Intramolecular Cyclization intermediate->cyclization Base (e.g., NaHCO₃, Et₃N) product This compound cyclization->product Tubulin Polymerization Inhibition cluster_cell_cycle Cell Cycle Progression compound Dihydroquinoxalinone Derivative tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site polymerization Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubules depolymerization Depolymerization microtubules->depolymerization mitosis Mitosis microtubules->mitosis Essential for Spindle Formation polymerization->microtubules depolymerization->tubulin apoptosis Apoptosis mitosis->apoptosis Leads to Mitotic Arrest & Antimicrobial Assay Workflow start Prepare Bacterial Inoculum inoculation Inoculate Wells start->inoculation dilution Serial Dilution of Test Compound dilution->inoculation incubation Incubate Plate inoculation->incubation mic Determine MIC incubation->mic

References

In-depth Technical Guide: 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1016878-52-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information. Detailed experimental data and biological applications for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one are limited in peer-reviewed literature. The information herein is intended for research and informational purposes only.

Core Compound Summary

This compound is a heterocyclic organic compound featuring a quinoxalinone core structure. It is distinguished by a bromine substituent at the 7-position of the bicyclic system. Primarily available as a research chemical and building block, it holds potential for use in medicinal chemistry and drug discovery as a scaffold for the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this specific compound is not widely available in published literature. The following table summarizes basic properties derived from chemical supplier databases.

PropertyValueSource
CAS Number 1016878-52-6Commercial Suppliers
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
Appearance Powder or liquid[1]
Purity >95% - 97%[1][2]
Storage Store in a tightly closed container, in a dry place at 2-8°C[3]
Intended Use For Research & Development use only[1]

Note: Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are often available from the supplier upon request but are not publicly disseminated in scientific literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a general synthetic pathway for the 3,4-dihydroquinoxalin-2(1H)-one core can be inferred from related publications. The synthesis typically involves the condensation of a substituted o-phenylenediamine with a two-carbon electrophile.

A plausible synthetic route for the title compound would start from 4-bromo-1,2-diaminobenzene .

Hypothetical Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound, based on general methods for this class of compounds.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification A 4-Bromo-1,2-diaminobenzene C Condensation/ Cyclization A->C B Chloroacetic Acid or Ethyl Chloroacetate B->C D Crude Product C->D E Purification (Recrystallization/ Chromatography) D->E F 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one E->F

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Adapted from related syntheses):
  • Reaction Setup: To a solution of 4-bromo-1,2-diaminobenzene in a suitable solvent (e.g., water, ethanol, or DMF), an equimolar amount of chloroacetic acid or an ester derivative like ethyl chloroacetate is added.

  • Condensation: The reaction mixture is heated to reflux for several hours to facilitate the initial nucleophilic substitution followed by intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the crude product may precipitate. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water or a mild base to remove any unreacted starting materials and byproducts.

  • Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Potential Applications and Biological Relevance

The broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been investigated for various biological activities, suggesting potential avenues of research for the 7-bromo substituted analog.

  • Antibacterial Agents: Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown promising antibacterial activity against various bacterial strains.

  • Kinase Inhibitors: The quinoxalinone scaffold has been utilized in the development of kinase inhibitors. For instance, derivatives have been synthesized and evaluated as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and other pathological conditions.

The bromine atom at the 7-position of the title compound serves as a useful synthetic handle. It can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the generation of diverse chemical libraries for screening in drug discovery programs.

Logical Relationship for Drug Discovery Application:

G A 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Novel Quinoxalinone Derivatives B->C D High-Throughput Screening (e.g., Kinase Assays, Antibacterial Assays) C->D E Identification of Biologically Active 'Hits' D->E F Lead Optimization E->F G Potential Drug Candidates F->G

Caption: Role of this compound in a drug discovery workflow.

Signaling Pathways

Currently, there is no specific information in the public domain that directly implicates this compound in any particular signaling pathway. However, based on the activity of related compounds as JNK3 inhibitors, one could hypothesize its potential interaction with the JNK signaling cascade, a critical pathway in cellular responses to stress, inflammation, and apoptosis. Further research would be required to validate this hypothesis.

Conclusion

This compound (CAS: 1016878-52-6) is a valuable chemical intermediate for the synthesis of more complex molecules. While detailed experimental and biological data for this specific compound are scarce in the public domain, the known activities of the broader quinoxalinone class of compounds suggest its potential utility in the development of novel therapeutics, particularly in the areas of anti-infectives and kinase inhibitors. The presence of the bromine atom provides a versatile point for chemical modification, making it an attractive starting material for medicinal chemistry campaigns. Future research is needed to fully elucidate the synthetic protocols, physicochemical properties, and biological activity of this compound.

References

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of experimental and analytical procedures, including stoichiometric calculations, spectroscopic analysis, and computational modeling.

ParameterValue
Molecular Formula C₈H₇BrN₂O[1][2][3]
Molecular Weight 227.06 g/mol [2]
Exact Mass 225.97418 g/mol [3]
Monoisotopic Mass 225.97418 u[3]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a key area of investigation. The quinoxalinone scaffold is a valuable intermediate in the generation of novel compounds with diverse biological activities. The synthesis of related 3,4-dihydroquinoxalin-2(1H)-one derivatives often begins with the reaction of 1,2-phenylenediamine with chloroacetic acid.[4]

Derivatives of the quinoxalinone core can be synthesized through various chemical reactions. For instance, nucleophilic substitutions can be employed to replace the bromine atom, allowing for the introduction of diverse functional groups and the creation of more complex molecules.[5] Additionally, the carbonyl group within the structure can undergo reduction to an alcohol or an amine, thereby modifying the compound's reactivity and potential biological interactions.[5]

Experimental Workflow: General Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives

The following diagram illustrates a generalized workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives, a common procedure in the exploration of this class of compounds for drug discovery purposes.

G A Starting Materials (e.g., 1,2-phenylenediamine, chloroacetic acid) B Condensation Reaction A->B Reaction C 3,4-dihydroquinoxalin-2(1H)-one Core B->C Formation D Functional Group Modification (e.g., Bromination) C->D Modification E Target Compound (e.g., this compound) D->E Synthesis F Further Derivatization (e.g., Nucleophilic Substitution) E->F Derivatization G Biologically Active Derivatives F->G Generation H Purification (e.g., Recrystallization, Chromatography) G->H Purification

A generalized synthetic workflow for producing biologically active quinoxalinone derivatives.

Potential Biological Activity

While specific signaling pathways for this compound are not extensively detailed in the current literature, the broader class of quinoxaline derivatives has demonstrated a range of significant biological activities. These include antimicrobial, anticancer, and neuroprotective effects.[5] For example, various derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][6] The quinoxalinone skeleton is recognized as a key intermediate for designing novel therapeutic agents with potential applications as anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic agents.[6] Further research into this compound and its analogues could elucidate specific mechanisms of action and their therapeutic potential.

References

Spectroscopic Data for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance [NMR], Infrared [IR], and Mass Spectrometry [MS]) for the compound 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has yielded no publicly available datasets. Despite extensive investigation across scientific databases and chemical supplier information, specific, experimentally-derived spectra for this molecule could not be located.

This lack of available data prevents the creation of a detailed technical guide as requested. The core requirements, including quantitative data tables and detailed experimental protocols for NMR, IR, and MS analysis of this compound, are contingent on the existence and accessibility of this primary spectroscopic information.

While some online resources provide predicted NMR spectra or mass-to-charge ratios for this compound, this theoretical data is not a substitute for experimentally validated results and is therefore insufficient for a technical whitepaper aimed at researchers and drug development professionals.

General Experimental Protocols

In the absence of specific data for this compound, general methodologies for the spectroscopic analysis of related quinoxalinone derivatives are provided below. These protocols outline the standard procedures that would be followed to acquire the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Data Acquisition: The NMR tube is placed in the spectrometer.

    • ¹H NMR: The proton NMR spectrum would be acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: The carbon-13 NMR spectrum would be acquired, often using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method for solid samples.

    • KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include:

    • Electrospray Ionization (ESI): Suitable for polar molecules, it generates ions from a solution by creating a fine spray of charged droplets.

    • Electron Impact (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesize & Purify This compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern synthesis->ms Purified Sample ir Infrared (IR) Spectroscopy - Identify Functional Groups synthesis->ir Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Molecular Structure synthesis->nmr Purified Sample interpretation Combine & Analyze Data - Propose Structure ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmation interpretation->confirmation

A logical workflow for the spectroscopic analysis of a synthesized compound.

Without the foundational experimental data, further development of the requested in-depth technical guide is not possible. Should spectroscopic data for this compound become available in the future, a comprehensive guide could be produced.

"7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. The quinoxalinone scaffold is a significant pharmacophore known for a wide range of biological activities.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, a summary of its fundamental and computed properties has been compiled from available chemical databases. These properties are crucial for its handling, characterization, and application in research settings.

PropertyValueSource
CAS Number 1016878-52-6[1][2]
Molecular Formula C₈H₇BrN₂O[1][2]
Molecular Weight 227.06 g/mol [1][2]
Monoisotopic Mass 225.97418 g/mol [1]
Canonical SMILES C1C(=O)NC2=C(N1)C=CC(=C2)Br[1]
InChI Key ZITQQDFTRWZLSH-UHFFFAOYSA-N[1]
Topological Polar Surface Area 41.1 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Complexity 198[1]

Note: The majority of the data presented is computationally predicted and should be confirmed through experimental validation.

Spectral Data

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for creating the 3,4-dihydroquinoxalin-2(1H)-one core and the subsequent bromination of similar aromatic systems.

General Synthesis of the Quinoxalinone Core

The foundational 3,4-dihydroquinoxalin-2(1H)-one structure is typically synthesized via the condensation of a 1,2-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetic acid or its derivatives.[3]

Protocol for Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Precursor):

  • A mixture of 1,2-phenylenediamine and chloroacetic acid in an aqueous solution is refluxed for one hour.

  • Upon cooling, the crude product precipitates from the solution.

  • The solid is collected by filtration under reduced pressure and dried thoroughly to yield the 3,4-dihydroquinoxalin-2(1H)-one core.[3]

Bromination

The introduction of the bromine atom at the 7-position can likely be achieved through electrophilic aromatic substitution. A relevant protocol for the bromination of the related quinoxalin-2(1H)-one suggests the use of bromine in acetic acid.

Proposed Protocol for Bromination:

  • Dissolve the 3,4-dihydroquinoxalin-2(1H)-one precursor in glacial acetic acid.

  • Slowly add a solution of elemental bromine (Br₂) in acetic acid to the reaction mixture.

  • Stir the mixture at room temperature for several hours (e.g., 12 hours) to allow the reaction to proceed to completion.[4]

  • Pour the reaction mixture into ice water to precipitate the brominated product.

  • Collect the precipitate by filtration and dry to afford the target compound, this compound.

Purification of the final product would typically be achieved through recrystallization or column chromatography.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_reagent Bromination Reagent cluster_final Final Product 1_2_Phenylenediamine 1,2-Phenylenediamine Precursor 3,4-dihydroquinoxalin-2(1H)-one 1_2_Phenylenediamine->Precursor Condensation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Precursor Final_Product This compound Precursor->Final_Product Electrophilic Aromatic Substitution Bromine Br₂ in Acetic Acid Bromine->Final_Product Logical_Relationship Core This compound (Scaffold) Activity Potential Biological Activities (Based on Quinoxalinone Class) Core->Activity App1 Antimicrobial Research Activity->App1 App2 Anticancer Drug Discovery Activity->App2 App3 Neuroprotective Agent Development Activity->App3

References

An In-Depth Technical Guide to the Safety and Handling of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of extensive public data on this specific compound, this guide synthesizes information from safety data sheets of the compound and its structural analogs, as well as from relevant chemical literature. The information herein is intended to promote safe laboratory practices and to provide a foundation for further research.

Chemical and Physical Properties

This compound is a quinoxalinone derivative with a bromine substituent. The core structure is a subject of interest in the development of various therapeutic agents.

PropertyValue
CAS Number 1016878-52-6
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Solid (form may vary)

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated pictograms.

Hazard ClassGHS ClassificationPictogramHazard Statement
Acute Toxicity (Oral) Category 4
alt text
H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2
alt text
H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Category 2A
alt text
H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)
alt text
H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Handling and Storage

Safe handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material to avoid dust generation.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Work Practices:

  • Avoid the creation of dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

G General Safety and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Carefully Weigh Compound (Avoid Dust Generation) Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experimental Procedure Weigh_Compound->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: General safety and handling workflow for this compound.

Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives (General Procedure)

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

Procedure: [2]

  • A mixture of 4-Bromo-1,2-phenylenediamine, an equimolar amount of chloroacetic acid, and aqueous ammonia in water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux for one hour.

  • Upon cooling, the solid product precipitates out of the solution.

  • The precipitate is collected by filtration under reduced pressure.

  • The collected solid is dried at an elevated temperature (e.g., 110 °C) to yield the final product.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification (Optional) Reactants Combine Reactants: 4-Bromo-1,2-phenylenediamine, Chloroacetic acid, Aq. Ammonia, Water Reflux Heat to Reflux (1 hour) Reactants->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Precipitation Precipitation of Solid Product Cooling->Precipitation Filtration Filter under Reduced Pressure Precipitation->Filtration Drying Dry the Solid Product Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization or Column_Chromatography Column Chromatography Drying->Column_Chromatography or

Caption: General workflow for the synthesis and purification of a 3,4-dihydroquinoxalin-2(1H)-one derivative.

Biological Activity and Potential Signaling Pathways

The 3,4-dihydroquinoxalin-2(1H)-one core is a key fragment in compounds that have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3).[3] JNK3 is implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions.[3] While the specific biological targets and signaling pathways of this compound have not been explicitly detailed in publicly available research, its structural similarity to known JNK3 inhibitors suggests it may have potential activity in related pathways. Further research is required to elucidate its precise mechanism of action.

First Aid Measures

In case of exposure, follow these first aid measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility. Contaminated personal protective equipment should also be disposed of as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all applicable safety regulations.

References

Unveiling the Therapeutic Potential of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates the known and potential biological activities of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, with a specific focus on the potential of the 7-bromo substituted analog. Direct experimental data for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is limited in publicly available literature. Therefore, this document serves as a predictive resource, leveraging data from structurally related compounds to guide future research and drug development efforts.

Introduction: The Privileged Quinoxalinone Scaffold

The quinoxaline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. The 3,4-dihydroquinoxalin-2(1H)-one core, a key derivative, has attracted significant attention as a versatile pharmacophore. Its unique structural features allow for diverse substitutions, leading to the development of compounds with potential applications as anticancer, antimicrobial, and kinase-inhibiting agents. The introduction of a bromine atom at the 7-position is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy, making this compound a compelling candidate for further investigation.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit a range of therapeutic activities. The following sections detail these potential applications, supported by data from related bromo-substituted quinoxalinone analogs.

Anticancer Activity

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a recurring motif in the design of novel anticancer agents. The presence of a bromine substituent can enhance cytotoxic activity against various cancer cell lines.

Quantitative Data from Structurally Related Compounds:

Compound/AnalogCancer Cell LineActivity (IC50)Reference
6-Bromo-2,3-dichloroquinoxaline derivativeMCF-7 (Breast)Moderately Active[1]
6-Bromo-2,3-dichloroquinoxaline derivativeNCI-H460 (Lung)Moderately Active[1]
6-Bromo-2,3-dichloroquinoxaline derivativeSF-268 (CNS)Moderately Active[1]
7-Bromoquinoline-5,8-dione derivativeVariousNot Specified[2]
Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents. The bromine substitution is a key feature in several potent antibacterial and antifungal compounds.

Quantitative Data from Structurally Related Compounds:

Compound/AnalogMicroorganismActivity (MIC)Reference
Bromo-substituted indolizinoquinoline-5,12-dione derivativeMRSA (Gram-positive)<7.8 ng/mL (MIC50/90)[3]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesK. Pneumonia (Gram-negative)0.80-1.00 mg/mL[2]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesS. typhi (Gram-negative)0.80-1.00 mg/mL[2]
Kinase Inhibition

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core have been identified as potent inhibitors of various kinases, including c-Jun N-terminal kinase 3 (JNK3) and Apoptosis Signal-regulating Kinase 1 (ASK1). These kinases are implicated in inflammatory and neurodegenerative diseases, as well as cancer. A dibromo-substituted quinoxaline derivative has shown potent ASK1 inhibition with an IC50 of 30.17 nM[4].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (JNK3 & ASK1)

This is a general protocol for a luminescence-based kinase assay to measure the inhibitory activity of a compound.

Materials:

  • Recombinant JNK3 or ASK1 enzyme

  • Kinase substrate (e.g., ATF2 for JNK3, Myelin Basic Protein for ASK1)

  • ATP

  • This compound

  • Kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound, and a mixture of the substrate and ATP to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the appropriate reagent from the kinase assay kit. Incubate for 40 minutes.

  • Signal Generation: Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT116) plate_seeding Cell Seeding in 96-well Plates cell_culture->plate_seeding incubation1 24h Incubation (Adhesion) plate_seeding->incubation1 treatment Compound Addition to Cells incubation1->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation2 48-72h Incubation (Drug Exposure) treatment->incubation2 mtt_assay Perform Cytotoxicity Assay (e.g., MTT) incubation2->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Data Analysis (Calculate IC50) readout->analysis

Caption: A generalized workflow for in vitro anticancer drug screening.

Potential Signaling Pathway: ASK1-JNK Axis

G stress Cellular Stress (e.g., Oxidative Stress, Cytokines) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 p38 p38 ask1->p38 jnk JNK mkk47->jnk apoptosis Apoptosis jnk->apoptosis inflammation Inflammation jnk->inflammation p38->apoptosis p38->inflammation inhibitor 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one (Potential Inhibitor) inhibitor->ask1

Caption: Potential inhibition of the ASK1-JNK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is yet to be established, the analysis of its structural analogs strongly suggests a high potential for this compound in several therapeutic areas. The presence of the 3,4-dihydroquinoxalin-2(1H)-one core, combined with a bromine substituent, provides a strong rationale for its investigation as an anticancer, antimicrobial, and kinase-inhibiting agent.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating such studies. Elucidating the specific cellular targets and signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential.

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This whitepaper provides an in-depth analysis of this compound, a key synthetic intermediate in the development of novel therapeutics. Its strategic importance lies in the versatile quinoxalinone core, a privileged scaffold in medicinal chemistry, and the reactive bromine handle, which allows for diverse molecular elaborations. This document details the synthesis of this intermediate, its physicochemical properties, and its application in the creation of potent and selective kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 1016878-52-6
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Purity ≥98%

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available o-phenylenediamine. The initial step involves the selective bromination of o-phenylenediamine to yield 4-bromo-1,2-phenylenediamine. This is followed by a cyclization reaction with a suitable C2-synthon, typically chloroacetyl chloride, to afford the target quinoxalinone.

Experimental Protocol: Synthesis of 4-bromo-1,2-phenylenediamine

A solution of o-phenylenediamine in a suitable solvent is treated with a brominating agent, such as N-bromosuccinimide (NBS) or a mixture of sodium bromide and an oxidizing agent, at a controlled temperature to achieve regioselective bromination at the para-position to one of the amino groups.

A representative procedure is as follows: To a stirred solution of o-phenylenediamine (1.0 eq) in acetic acid and acetic anhydride, sodium bromide (1.05 eq) is added. The mixture is then treated dropwise with 30% hydrogen peroxide (1.1 eq) at a low temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-bromo-1,2-phenylenediamine.[1]

Experimental Protocol: Synthesis of this compound

The synthesized 4-bromo-1,2-phenylenediamine is then cyclized to form the quinoxalinone ring.

A representative procedure is as follows: To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The mixture is then carefully poured into a solution of sodium bicarbonate to neutralize the acid and precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.[2]

Synthesis_of_7_Bromo_3_4_dihydroquinoxalin_2_1H_one o-Phenylenediamine o-Phenylenediamine 4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine o-Phenylenediamine->4-Bromo-1,2-phenylenediamine Bromination (e.g., NaBr, H₂O₂) This compound This compound 4-Bromo-1,2-phenylenediamine->this compound Cyclization (e.g., Chloroacetyl chloride)

Synthetic route to this compound.

Application as a Synthetic Intermediate

The bromine atom at the 7-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the this compound and a wide array of primary and secondary amines. This reaction is crucial for introducing diverse amine-containing pharmacophores that can interact with key residues in the active sites of biological targets.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system such as dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 7-aryl-3,4-dihydroquinoxalin-2(1H)-one derivative.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous solvent such as toluene or dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Cross_Coupling_Reactions cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Products Start This compound Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Product_Suzuki 7-Aryl-3,4-dihydroquinoxalin-2(1H)-one Suzuki->Product_Suzuki Product_Buchwald 7-Amino-3,4-dihydroquinoxalin-2(1H)-one Buchwald->Product_Buchwald

Versatility of this compound in cross-coupling reactions.

Application in the Synthesis of Kinase Inhibitors

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a key structural motif in the development of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have shown significant inhibitory activity against c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases.[3]

The strategic placement of the bromine atom at the 7-position allows for the introduction of various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Signaling Pathway of JNK3 in Neurodegeneration

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its activation is implicated in neuronal apoptosis and the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Inhibition of the JNK3 signaling pathway is therefore a promising therapeutic strategy.

JNK3_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor Quinoxalinone-based JNK3 Inhibitor Inhibitor->JNK3

Simplified JNK3 signaling pathway and the point of intervention for quinoxalinone-based inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse libraries of compounds. The demonstrated utility of the quinoxalinone core in targeting kinases, such as JNK3, highlights the potential of this intermediate in the development of treatments for a range of diseases, particularly in the field of neurodegeneration. This technical guide provides researchers and drug development professionals with the essential information to leverage this important synthetic building block in their future research endeavors.

References

The Genesis and Evolution of Quinoxalinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a heterocyclic scaffold consisting of a fused benzene and pyrazinone ring system, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention over the decades due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoxalinone derivatives. It further details their significant impact on drug discovery, particularly in oncology, by presenting key quantitative data, comprehensive experimental protocols, and illustrating the cellular signaling pathways they modulate.

Discovery and Historical Perspective

The journey of quinoxalinone chemistry began with the synthesis of the parent quinoxaline ring system. In 1884, German chemists O. Hinsberg and F. Körner first reported the synthesis of quinoxalines through the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound[1]. This foundational work paved the way for the exploration of a vast chemical space of related heterocyclic compounds.

The specific genesis of the quinoxalin-2(1H)-one scaffold, characterized by a carbonyl group in the pyrazinone ring, evolved from this early work. A prevalent and historically significant method for its synthesis involves the reaction of an o-phenylenediamine with an α-halo or α-keto ester, such as ethyl bromoacetate or ethyl pyruvate respectively[2][3]. This reaction typically proceeds through the formation of a 3,4-dihydroquinoxalin-2(1H)-one intermediate, which is subsequently oxidized to the aromatic quinoxalin-2(1H)-one[2]. While pinpointing the exact first synthesis of a quinoxalinone is challenging, early 20th-century literature documents the exploration of these structures as part of the broader investigation into quinoxaline chemistry.

The biological significance of quinoxalinone derivatives began to emerge later, with systematic investigations revealing their potential as antimicrobial, antiviral, and eventually, potent anticancer agents. This discovery has led to the development of a multitude of synthetic methodologies and the generation of extensive libraries of quinoxalinone derivatives for pharmacological screening.

Synthetic Methodologies: Experimental Protocols

The synthesis of quinoxalinone derivatives can be broadly categorized into classical condensation reactions and modern catalytic methods. Below are detailed protocols for the fundamental synthesis of the quinoxalinone core.

Protocol 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This protocol describes the synthesis of the dihydro-intermediate via the condensation of o-phenylenediamine and ethyl bromoacetate[2].

Materials:

  • o-Phenylenediamine

  • Ethyl bromoacetate

  • Pyridine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add pyridine (1.1 equivalents) to the solution as a base.

  • To this stirring solution, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The resulting solid is 3,4-dihydroquinoxalin-2(1H)-one, which can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Oxidation of 3,4-dihydroquinoxalin-2(1H)-one to Quinoxalin-2(1H)-one

This protocol details the oxidation of the dihydro-intermediate to the final quinoxalinone product.

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in ethanol in a beaker.

  • Add a catalytic amount of aqueous sodium hydroxide solution.

  • While stirring vigorously, add 30% hydrogen peroxide (1.5-2 equivalents) dropwise to the suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • The oxidized product, quinoxalin-2(1H)-one, will precipitate from the reaction mixture.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual salts, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).

Biological Activity and Quantitative Data

Quinoxalinone derivatives have demonstrated a wide array of biological activities, with a significant focus on their application as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Activity

The cytotoxic effects of quinoxalinone derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Tetrazolo[1,5-a]quinoxalinesHuman Breast (MCF-7)0.01 ± 0.001[4]
Tetrazolo[1,5-a]quinoxalinesHuman Colon (HCT-116)0.02 ± 0.003[4]
Tetrazolo[1,5-a]quinoxalinesHuman Liver (HepG2)0.06 ± 0.008[4]
Quinoxaline–arylfuran derivative (QW12)Human Cervical (HeLa)10.58[5]
Quinoxaline–arylfuran derivative (QW12)Human Prostate (PC3)11.23[5]
1,3-diphenylurea-quinoxaline (Compound 19)Human Gastric (MGC-803)9[6]
1,3-diphenylurea-quinoxaline (Compound 20)Human Bladder (T-24)8.9[6]
Sulfono-hydrazide quinoxaline (Compound 18)Human Breast (MCF-7)22.11 ± 13.3[6]
Kinase Inhibition

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.

Derivative TypeTarget KinaseIC₅₀ (nM)Reference
Dibromo substituted quinoxaline (26e)ASK130.17[7]
Triazolylpyridine-containing quinoxaline (4)ASK1150[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized quinoxalinone derivatives, standardized in vitro assays are employed.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8].

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxalinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Quinoxalinone derivative (test inhibitor)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase and its specific substrate at optimized concentrations.

  • Inhibitor Addition: Prepare serial dilutions of the quinoxalinone derivative in DMSO and add them to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the reaction buffer containing ATP to the wells with the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

  • Luminescence Measurement: After a 30-minute incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Cellular Signaling Pathways

The anticancer activity of many quinoxalinone derivatives stems from their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer. Below are diagrams of key pathways that are potential targets for these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers[1][9][10][11].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt PTEN->PIP2 Dephosphorylation

Caption: PI3K/Akt signaling cascade.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival[12][13][14].

MAPK_ERK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Myc, Fos) Nucleus Nucleus ERK->Nucleus Translocation

Caption: MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a feature of many cancers, promoting proliferation and preventing apoptosis[6][15][16][17].

NFkB_Pathway Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocation to Nucleus NFkB->IkB_NFkB

Caption: Canonical NF-κB signaling cascade.

STAT3 Signaling Pathway

The STAT3 pathway transmits signals from cytokines and growth factors to the nucleus, where it acts as a transcription factor for genes involved in proliferation, survival, and angiogenesis[7][18][19][20][21].

STAT3_Pathway Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (Monomer) Receptor->STAT3_mono Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT3_di STAT3 Dimer STAT3_mono->STAT3_di Dimerization Gene_Expression Target Gene Expression (Proliferation, Angiogenesis) STAT3_di->Gene_Expression Translocation to Nucleus

Caption: JAK/STAT3 signaling cascade.

Conclusion

The quinoxalinone scaffold has a rich history rooted in classical heterocyclic chemistry and has evolved into a cornerstone of modern medicinal chemistry and drug discovery. The versatility of its synthesis and the diverse biological activities of its derivatives, particularly in the realm of oncology, underscore its importance. The ability of these compounds to modulate key signaling pathways provides a rational basis for the design of novel and potent therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of quinoxalinone derivatives, offering valuable protocols and data for researchers in the field. The continued exploration of this remarkable chemical entity holds great promise for the development of next-generation targeted therapies.

References

The Versatile Reactivity of Bromo-Substituted Quinoxalinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic transformations of bromo-substituted quinoxalinones, a pivotal scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of their reactivity, featuring key reaction protocols and quantitative data to inform synthetic strategies.

The quinoxalinone core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2] The introduction of a bromine atom onto the quinoxalinone scaffold provides a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular architectures for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This technical guide delves into the core reactivity of bromo-substituted quinoxalinones, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For bromo-substituted quinoxalinones, these reactions provide a reliable avenue for introducing a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by coupling an organoboron species with an organohalide.[3] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted quinoxalinones.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-substituted quinoxalinone (1.0 equiv.) and the corresponding boronic acid or boronic ester (1.2-1.5 equiv.) in a suitable solvent such as dioxane/water or toluene, is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base, such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.). The reaction mixture is degassed and heated under an inert atmosphere at 80-120 °C for 2-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Substituted Quinoxalines

EntryBromo-Quinoxaline DerivativeBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF90877[5]
22,6-Dichloroquinoxaline3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF90890[5]
32,6-Dichloroquinoxaline2,6-Dimethoxyphenylboronic acidPd(PPh₃)₄K₃PO₄THF90897[5]
4ortho-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycleCs₂CO₃2-MeTHF80-95[6]
5ortho-Bromoaniline(E)-Styrylboronic acid pinacol esterCataCXium A palladacycleCs₂CO₃2-MeTHF80-91[6]

Note: Data for ortho-bromoanilines is included to provide context for the reactivity of a related scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[7][8] This reaction is instrumental in the synthesis of amino-substituted quinoxalinones, which are common moieties in bioactive molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the bromo-substituted quinoxalinone (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (1.2-10 mol%), and a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.) is assembled in an oven-dried Schlenk tube under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[9][10]

Table 2: Examples of Buchwald-Hartwig Amination with Bromo-Substituted Quinolines

EntryBromo-Quinolone DerivativeAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Methyl 6-bromoquinoline-3-carboxylateVarious primary/secondary aminesPd₂(dba)₃ / XantphosNaOtBuToluene90-11065-85[10]
26-Bromo-2-chloroquinolineLHMDS (ammonia equivalent)Pd₂(dba)₃ / XPhosLHMDSDioxane100-[10]

Note: Data for bromoquinolines is presented due to the limited availability of tabulated data for bromo-substituted quinoxalinones.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is key for synthesizing alkynyl-substituted quinoxalinones, which can serve as versatile intermediates for further functionalization or as final products with potential biological activity.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the bromo-substituted quinoxalinone (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in an appropriate solvent like THF or toluene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst such as CuI (2-10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.) are added. The reaction is typically stirred under an inert atmosphere at room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by chromatography.[11]

Table 3: Examples of Sonogashira Coupling with Aryl Bromides

EntryAryl BromideAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1Diazenyl-pyrazolo[1,5-a]pyrimidin-2-aminePhenylacetylenePd(OAc)₂/CuIEt₃N-11066[12]
2Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine4-CyanophenylacetylenePd(OAc)₂/CuIEt₃N-11020[12]
3Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine1-HexynePd(OAc)₂/CuIEt₃N-11087[12]

Note: Data for a related N-heterocyclic system is provided as a representative example.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[12] This reaction allows for the introduction of alkenyl substituents onto the quinoxalinone core.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the bromo-substituted quinoxalinone (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine, NaOAc) in a suitable solvent (e.g., DMF, acetonitrile) is heated at 80-140 °C. The reaction is monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[13][14]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as the quinoxalinone system, especially when activated by electron-withdrawing groups. The bromine atom can be displaced by a variety of nucleophiles.

Experimental Protocol: General Procedure for SNAr with Amines

The bromo-substituted quinoxalinone (1.0 equiv.) is dissolved in a suitable solvent such as ethanol or DMSO. The amine nucleophile (1.0-2.0 equiv.) and a base, if necessary (e.g., K₂CO₃, triethylamine), are added. The reaction mixture is heated to reflux or a higher temperature (e.g., 100-150 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after the addition of water. The crude product is then purified by recrystallization or column chromatography.[15][16]

Logical Workflow for Functionalization

The reactivity of bromo-substituted quinoxalinones can be strategically employed in a logical workflow for the synthesis of diverse derivatives.

G General Reactivity of Bromo-Substituted Quinoxalinones cluster_0 Palladium-Catalyzed Cross-Coupling A Bromo-Substituted Quinoxalinone B Suzuki-Miyaura (Aryl/Vinyl Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D Sonogashira (Terminal Alkynes) A->D Pd/Cu Catalyst, Base E Heck (Alkenes) A->E Pd Catalyst, Base F Nucleophilic Aromatic Substitution (SNAr) (Amines, Alcohols, Thiols) A->F Nucleophile, Heat G Aryl/Vinyl-Substituted Quinoxalinone B->G H Amino-Substituted Quinoxalinone C->H I Alkynyl-Substituted Quinoxalinone D->I J Alkenyl-Substituted Quinoxalinone E->J K Functionalized Quinoxalinone (N, O, S-linked) F->K

Caption: Synthetic routes from bromo-substituted quinoxalinones.

Involvement in Cellular Signaling Pathways

Quinoxalinone derivatives are frequently investigated as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer and other diseases.[1][17] Understanding these pathways is essential for the rational design of new therapeutic agents.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is often associated with inflammatory diseases and cancers.[18] Quinoxalinone-based compounds have been identified as potent JAK inhibitors.[2]

G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Inhibitor Quinoxalinone Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by quinoxalinones.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged cells.[4][19] Several quinoxalinone derivatives have been shown to induce apoptosis in cancer cells through this pathway.[20]

G Induction of Intrinsic Apoptosis Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito MOMP CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Quinoxalinone Bromo-Substituted Quinoxalinone Quinoxalinone->Stress Induces

Caption: Role of quinoxalinones in initiating apoptosis.

Conclusion

Bromo-substituted quinoxalinones are highly valuable and versatile scaffolds in modern drug discovery. Their reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for the systematic and efficient generation of diverse libraries of compounds. This guide provides a foundational understanding of the key transformations of these molecules, offering researchers the necessary tools to design and execute synthetic strategies for the development of novel and potent therapeutic agents. The continued exploration of the reactivity of this privileged core will undoubtedly lead to the discovery of new medicines with significant clinical impact.

References

Methodological & Application

Synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one from o-Phenylenediamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy commences with the readily available starting material, o-phenylenediamine, and proceeds through a two-step sequence involving the formation of a key brominated intermediate. This application note includes detailed experimental protocols, tabulated quantitative data for key compounds, and workflow diagrams to ensure clarity and reproducibility in the laboratory setting.

The 3,4-dihydroquinoxalin-2(1H)-one core is a significant pharmacophore found in a variety of biologically active molecules.[1] The introduction of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is achieved in two primary stages:

  • Bromination of o-Phenylenediamine: To ensure regioselective bromination at the desired position, the amino groups of o-phenylenediamine are first protected via acetylation. The resulting diacetylated intermediate is then brominated, followed by acidic or basic hydrolysis to yield the key intermediate, 4-bromo-1,2-phenylenediamine.

  • Cyclization to form the Quinoxalinone Ring: The synthesized 4-bromo-1,2-phenylenediamine is then subjected to a cyclocondensation reaction with chloroacetic acid. This reaction proceeds via nucleophilic attack of the amino groups on the electrophilic carbonyl and alkyl chloride moieties of chloroacetic acid, followed by intramolecular cyclization and dehydration to afford the target compound, this compound.

Synthesis_Workflow A o-Phenylenediamine B 1,2-Diacetamidobenzene A->B Acetic Anhydride, Acetic Acid C 4-Bromo-1,2-diacetamidobenzene B->C Bromine, Acetic Acid D 4-Bromo-1,2-phenylenediamine C->D Hydrolysis (Acid or Base) E This compound D->E Chloroacetic Acid, Reflux

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

This procedure is adapted from established methods for the regioselective bromination of o-phenylenediamine.[2][3]

Part A: Acetylation of o-Phenylenediamine

  • In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until a clear solution is obtained.

  • Cool the flask in an ice bath.

  • Slowly add 158 g of acetic anhydride dropwise to the cooled solution, maintaining the temperature below 20 °C.

  • After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part B: Bromination of 1,2-Diacetamidobenzene

  • Cool the reaction mixture from Part A to 25 °C.

  • Add 80 g of sodium bromide to the mixture and stir until it is evenly suspended.

  • Slowly add 92 g of 30% hydrogen peroxide dropwise. An exotherm may be observed; maintain the temperature between 25-30 °C.

  • After the addition, continue stirring at room temperature for 2 hours, then heat the mixture to 50 °C for an additional 2 hours.

  • Monitor the reaction by TLC until the diacetylated intermediate is consumed.

  • Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite.

  • Stir the resulting suspension until the red color disappears, indicating the quenching of excess bromine.

  • Filter the white precipitate, wash with cold water, and dry to obtain 4-bromo-1,2-diacetamidobenzene.

Part C: Hydrolysis of 4-Bromo-1,2-diacetamidobenzene

  • In a 3 L four-necked flask under a nitrogen atmosphere, dissolve 122 g of sodium hydroxide in a mixture of 1.2 L of methanol and 0.4 L of water.

  • Add the 4-bromo-1,2-diacetamidobenzene obtained in Part B to the sodium hydroxide solution.

  • Heat the mixture to 80 °C and maintain it at this temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and pour it into 2 L of ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 1 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 1 L) and then with saturated brine solution (1 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a red-brown solid.

  • Recrystallize the crude product from tert-butyl methyl ether to obtain pure 4-bromo-1,2-phenylenediamine.

Step 2: Synthesis of this compound

This protocol is adapted from the general synthesis of 3,4-dihydroquinoxalin-2(1H)-one.[4]

  • In a round-bottom flask, suspend 4-bromo-1,2-phenylenediamine in water.

  • Add an equimolar amount of chloroacetic acid to the suspension.

  • Add a catalytic amount of a non-nucleophilic base (e.g., sodium bicarbonate) to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts and starting materials.

  • Dry the product in a vacuum oven at 60-70 °C. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity
o-PhenylenediamineC₆H₈N₂108.14White to brown solid≥98%
4-Bromo-1,2-phenylenediamineC₆H₇BrN₂187.04Tan solid≥97%
This compoundC₈H₇BrN₂O227.06Solid≥98%[5]

Note: Yields are dependent on reaction scale and optimization. The purity of intermediates and the final product should be confirmed by appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of the target compound.

Logical_Flow Start Starting Material (o-Phenylenediamine) Protection Protection of Amino Groups (Acetylation) Start->Protection Bromination Regioselective Bromination Protection->Bromination Deprotection Deprotection (Hydrolysis) Bromination->Deprotection Intermediate Key Intermediate (4-Bromo-1,2-phenylenediamine) Deprotection->Intermediate Cyclization Cyclocondensation with Chloroacetic Acid Intermediate->Cyclization Product Final Product (this compound) Cyclization->Product

Figure 2. Logical flow of the synthetic sequence.

References

Synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and mechanistic overview for the synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for quinoxalinone formation, involving the reaction of a substituted o-phenylenediamine with an alpha-halo acetylating agent.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of quinoxalinone derivatives, providing a baseline for the expected results of the described protocol.

Starting Material (A)Starting Material (B)BaseSolventReaction Time (h)Yield (%)Reference
o-PhenylenediamineChloroacetic acidAq. NH3Water183[1]
4-Chloro-2-nitrophenylamineChloroacetyl chloride-Toluene--[2]
AnilineChloroacetyl chlorideTriethylamineChloroform4-[3]
4-BromoanilineChloroacetyl chlorideTriethylamineDichloromethane1697[4]
Aryl amineChloroacetyl chlorideDBUTHF3-675-95[5][6]

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-1,2-phenylenediamine and chloroacetyl chloride.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Chloroacetyl chloride

  • Triethylamine (or Diisopropylethylamine - DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-bromo-1,2-phenylenediamine (1.0 equivalent) and dissolve it in anhydrous THF or DCM.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-bromo-1,2-phenylenediamine and triethylamine in THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add chloroacetyl chloride dropwise cool->add_reagent react Stir at room temperature (4-16 h) add_reagent->react workup Aqueous work-up and extraction with ethyl acetate react->workup purify Column chromatography workup->purify product 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds through a two-step mechanism: initial acylation of the more nucleophilic amino group, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.

  • Acylation: The more sterically accessible and electronically favorable amino group of 4-bromo-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct. This step forms the N-(2-amino-5-bromophenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization: The remaining free amino group then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom. This intramolecular SN2 reaction results in the formation of the six-membered heterocyclic ring and the expulsion of a chloride ion, yielding the final product, this compound.

Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 4-Bromo-1,2-phenylenediamine intermediate N-(2-amino-5-bromophenyl)- 2-chloroacetamide reactant1->intermediate Acylation reactant2 Chloroacetyl chloride reactant2->intermediate base Triethylamine base->intermediate product 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one intermediate->product Intramolecular Cyclization (SN2)

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one , a synthetic heterocyclic compound belonging to the quinoxalinone class. The quinoxalinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory effects.[1][2][3][4] This document outlines the synthesis, potential mechanisms of action, and detailed protocols for evaluating the biological activity of this compound as a candidate for novel drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
CAS Number 1016878-52-6
Appearance Off-white to light brown solid (typical for related compounds)[2]
Solubility Soluble in DMSO and other organic solvents

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoxalinone derivatives has shown significant promise in several therapeutic areas. These potential applications provide a strong rationale for the investigation of this specific compound.

  • Anticancer Agent: Quinoxalinone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][3] Two key mechanisms of action have been identified for related compounds:

    • Tubulin Polymerization Inhibition: Certain quinoxalinone derivatives disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5][6][7][8]

    • JNK3 Inhibition: The 3,4-dihydroquinoxalin-2(1H)-one core structure is a key fragment in the development of selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.[9] JNK3 is a critical mediator of neuronal apoptosis and is a promising target for neurodegenerative diseases and certain cancers.[9][10][11]

  • Antibacterial Agent: The quinoxalinone skeleton is a known scaffold for the development of antibacterial agents.[2][4]

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from the general synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[2]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Condensation A 4-Bromo-1,2-phenylenediamine D Reflux in Water A->D B Chloroacetic acid B->D C Aqueous Ammonia C->D E This compound D->E Cooling & Precipitation

Caption: Synthesis of this compound.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-Bromo-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in water.

  • Add aqueous ammonia to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for one hour.[2]

  • After one hour, remove the heat and allow the mixture to cool to room temperature.

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Dry the product in a vacuum oven.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

Workflow for the MTT Assay

A Seed cancer cells in a 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: MTT assay workflow for cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.[16]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[18][19][20][21]

Workflow for Tubulin Polymerization Assay

A Prepare tubulin solution on ice C Initiate polymerization by adding tubulin solution A->C B Add test compound or control to a pre-warmed 96-well plate B->C D Monitor absorbance at 340 nm over time at 37°C C->D E Analyze polymerization curves D->E

Caption: Workflow for in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • This compound

  • Positive control (e.g., colchicine or nocodazole)[5]

  • Negative control (vehicle, e.g., DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP and glycerol on ice.

  • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[19]

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition.

In Vitro JNK3 Kinase Assay

This assay determines the inhibitory activity of the compound against the JNK3 enzyme.[22][23][24][25][26]

Workflow for JNK3 Kinase Assay

A Prepare reaction mixture: JNK3 enzyme, substrate (e.g., ATF2), ATP B Add test compound or control A->B C Incubate to allow kinase reaction B->C D Stop reaction and add detection reagent C->D E Measure signal (e.g., luminescence or fluorescence) D->E F Calculate % inhibition and IC50 value E->F

Caption: General workflow for a JNK3 kinase inhibition assay.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate (e.g., ATF2 peptide)[26]

  • ATP

  • Kinase reaction buffer

  • This compound

  • Positive control (e.g., a known JNK3 inhibitor like SP600125)[11]

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[23]

  • Microplate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a reaction mixture containing JNK3 enzyme, its substrate, and ATP in the kinase reaction buffer.

  • Add serial dilutions of this compound to the wells of a microplate. Include positive and negative controls.

  • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[24]

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[23]

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition of JNK3 activity for each compound concentration and determine the IC50 value.

Data Presentation

No specific quantitative data for this compound was found in the searched literature. The following tables are provided as templates for presenting experimental data upon evaluation of the compound.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData to be determined
MDA-MB-231BreastData to be determined
A549LungData to be determined
HCT116ColonData to be determined
Positive Control (e.g., Doxorubicin)-Reference value

Table 2: In Vitro Enzyme Inhibition Activity of this compound

Target EnzymeAssay TypeIC50 (µM)
Tubulin PolymerizationTurbidityData to be determined
JNK3 KinaseADP-Glo™Data to be determined
Positive Control (e.g., Colchicine)Tubulin PolymerizationReference value
Positive Control (e.g., SP600125)JNK3 KinaseReference value

Potential Signaling Pathways

Based on the known mechanisms of action of related quinoxalinone derivatives, this compound may modulate the following signaling pathways:

Potential Signaling Pathway for Tubulin Polymerization Inhibition

A This compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Putative pathway for anticancer activity via tubulin inhibition.

Potential Signaling Pathway for JNK3 Inhibition

A Cellular Stress (e.g., in Neurons or Cancer Cells) B Upstream Kinases (MKK4/MKK7) A->B C JNK3 Activation B->C D Phosphorylation of c-Jun C->D E Apoptosis D->E F This compound F->C Inhibition

Caption: Putative pathway for neuroprotection or anticancer activity via JNK3 inhibition.

Conclusion

This compound represents a promising starting point for novel drug discovery based on the established biological activities of the quinoxalinone scaffold. The provided protocols offer a framework for the synthesis and comprehensive biological evaluation of this compound. Further investigation into its anticancer and kinase inhibitory properties is warranted to elucidate its therapeutic potential.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this core structure allows for the modulation of activity against a range of kinase targets implicated in diseases such as cancer and neurodegenerative disorders. 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one serves as a key starting material, offering a reactive handle for the introduction of diverse functionalities at the 7-position, primarily through palladium-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the quinoxalinone core to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound, with a focus on the synthesis of c-Jun N-terminal kinase 3 (JNK3) inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of representative 3,4-dihydroquinoxalin-2(1H)-one derivatives. While specific data for compounds directly synthesized from this compound is not publicly available, the presented data for analogous compounds highlight the potential of this scaffold. The IC50 values demonstrate the potency of these derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
J46 JNK324SP60012540
DDR135
EGFR (T790M)48
EGFR (L858R)62
J46-37 JNK315SP60012540
DDR1>1000
EGFR (T790M)>1000
EGFR (L858R)>1000

Table 1: In vitro kinase inhibitory activities of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Data is sourced from a study on potent and selective JNK3 inhibitors, where J46 is a lead compound and J46-37 is an optimized derivative.[1]

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a key palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce an aryl or heteroaryl moiety at the 7-position. This is often followed by further modifications to the core structure.

Protocol 1: Synthesis of 7-Aryl-3,4-dihydroquinoxalin-2(1H)-one via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-3,4-dihydroquinoxalin-2(1H)-one.

Protocol 2: Synthesis of (Z)-3-(2-Oxo-2-arylethylidene)-3,4-dihydroquinoxalin-2(1H)-one Derivatives

This protocol is adapted from the synthesis of JNK3 inhibitors and describes the condensation reaction to introduce the side chain responsible for kinase inhibition.[1]

Materials:

  • 7-Aryl-3,4-dihydroquinoxalin-2(1H)-one (from Protocol 1)

  • Aryl glyoxal hydrate (1.2 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • A mixture of 7-aryl-3,4-dihydroquinoxalin-2(1H)-one (1 equivalent), the appropriate aryl glyoxal hydrate (1.2 equivalents), and a catalytic amount of piperidine in ethanol is heated at reflux for 4-6 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then purified by recrystallization from a mixture of dichloromethane and methanol to yield the final product.

Mandatory Visualizations

Signaling Pathways

Quinoxalinone-based kinase inhibitors have been shown to target several critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the JNK and PI3K/AKT/mTOR signaling pathways.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Inhibitor 7-Aryl-3,4-dihydro- quinoxalin-2(1H)-one Derivative Inhibitor->JNK

Caption: JNK Signaling Pathway Inhibition.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Quinoxalinone-based Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Pathway Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Coupling Intermediate 7-Aryl-3,4-dihydro- quinoxalin-2(1H)-one Coupling->Intermediate Condensation Condensation Reaction (with Aryl Glyoxal) Intermediate->Condensation FinalProduct Final Kinase Inhibitor Candidate Condensation->FinalProduct Purification Purification & Characterization (NMR, MS) FinalProduct->Purification Screening Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->Screening Data Data Analysis (IC50 Determination, SAR) Screening->Data

Caption: Synthesis and Evaluation Workflow.

References

Application Notes and Protocols for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one and its Analogs in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, with a focus on its potential in the development of novel antibacterial agents. While specific data on 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is limited in publicly available research, the broader class of quinoxalinone derivatives has demonstrated significant promise as a source of new antibacterial compounds.[1][2][3][4] This document outlines the general synthesis, antibacterial activity, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds.

Introduction to Quinoxalinone Derivatives as Antibacterial Agents

The quinoxalinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of various compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have emerged as a promising class of antibacterial agents, with studies demonstrating their activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[3] The versatility of the quinoxalinone ring system allows for substitutions at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The 7-bromo substitution, in particular, is a common modification in medicinal chemistry to enhance binding affinity or modulate metabolic stability.

General Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core typically begins with the reaction of an o-phenylenediamine with a two-carbon electrophile, such as chloroacetic acid.[1][2] Further derivatization can be achieved through N-acylation, N-alkylation, and subsequent reactions to introduce a variety of substituents.

A general synthetic scheme is presented below:

G PD o-Phenylenediamine Core 3,4-dihydroquinoxalin-2(1H)-one PD->Core Reaction CA Chloroacetic Acid CA->Core Reaction Acyl N-Acyl Intermediate Core->Acyl Acylation Alkyl N-Alkyl Intermediate Acyl->Alkyl Alkylation Final Substituted Derivatives Alkyl->Final Substitution Reactions

Caption: General synthetic workflow for 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Antibacterial Activity of Quinoxalinone Derivatives

Numerous studies have reported the antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives against a panel of pathogenic bacteria. The activity is highly dependent on the nature and position of the substituents on the quinoxalinone core.

Quantitative Antibacterial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected 3,4-dihydroquinoxalin-2(1H)-one derivatives from the literature.

Table 1: MIC and MBC of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one Derivatives (µg/mL) [3]

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. typhi (ATCC 6539)B. subtilis (ATCC 6633)E. faecalis (ATCC 29212)
MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC
4a 0.97 / 1.943.9 / 7.83.9 / 7.81.95 / 3.91.95 / 3.93.9 / 7.8
7 1.95 / 3.97.8 / 15.615.6 / 31.23.9 / 7.83.9 / 7.87.8 / 15.6
8a 3.9 / 7.815.6 / 31.231.2 / 62.57.8 / 15.67.8 / 15.615.6 / 31.2
11b 0.97 / 1.943.9 / 7.87.8 / 15.61.95 / 3.91.95 / 3.93.9 / 7.8
13 1.95 / 3.97.8 / 15.615.6 / 31.23.9 / 7.83.9 / 7.87.8 / 15.6
16 3.9 / 7.815.6 / 31.231.2 / 62.57.8 / 15.67.8 / 15.615.6 / 31.2
Tetracycline 15.62 / 18.7431.25 / 43.7562.5 / 93.7515.62 / 21.8731.25 / 37.562.5 / 75

Table 2: Antibacterial Activity of 3,4-dihydroquinoxalin-2(1H)-one Derivatives (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
5a (methyl substituted) 1211109
5b (methyl substituted) 13121110
5c (methoxy substituted) 111098
5d (methoxy substituted) 1211109
5e (methoxy substituted) 13121110
5i (fluoro substituted) 18171615
5j (fluoro substituted) 17161514
Ciprofloxacin (Standard) 25242322

Note: Data for Table 2 is inferred from qualitative descriptions in the source and is presented for comparative purposes.

Potential Mechanisms of Action

The antibacterial effect of quinoxalinone derivatives is believed to be multifactorial. Two potential mechanisms of action that have been investigated are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).

DNA Gyrase Inhibition

Some quinoxalinone derivatives have shown inhibitory activity against S. aureus DNA gyrase.[3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

Quinoxalinone Quinoxalinone Derivative DNAGyrase Bacterial DNA Gyrase Quinoxalinone->DNAGyrase Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Prevents Relaxation Replication DNA Replication Supercoiling->Replication Disrupts Transcription Transcription Supercoiling->Transcription Disrupts CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath Quinoxalinone Quinoxalinone Derivative DHFR Bacterial DHFR Quinoxalinone->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Conversion Nucleotide Nucleotide Synthesis THF->Nucleotide Required for Growth Bacterial Growth Inhibition Nucleotide->Growth Essential for

References

Application Notes and Protocols: N1-Derivatization of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" at the N1 position. The quinoxalinone scaffold is a significant pharmacophore in drug discovery, and functionalization at the N1 position offers a key site for modulating physicochemical and pharmacological properties. The following protocols are based on established methodologies for N-alkylation of related heterocyclic systems.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a bromine atom provides a handle for further cross-coupling reactions, while the lactam nitrogen (N1) is a prime location for introducing a variety of substituents to explore structure-activity relationships (SAR). N1-derivatization is commonly achieved through nucleophilic substitution reactions, where the deprotonated lactam nitrogen acts as a nucleophile, attacking an electrophilic alkylating or arylating agent.

Key Derivatization Strategies

The primary method for N1-derivatization is the Williamson ether synthesis-like reaction, involving the deprotonation of the N1-H with a suitable base followed by reaction with an electrophile. Common electrophiles include alkyl halides, aryl halides (in the presence of a suitable catalyst), and other activated species.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one reagents Select Base and Electrophile (R-X) start->reagents solvent Choose Anhydrous Solvent (e.g., DMF, CH3CN) reagents->solvent dissolve Dissolve Substrate in Solvent solvent->dissolve add_base Add Base and Stir dissolve->add_base add_electrophile Add Electrophile add_base->add_electrophile react Heat/Stir Reaction (Monitor by TLC/LC-MS) add_electrophile->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end N1-Derivatized Product characterize->end

Caption: General workflow for N1-derivatization.

Experimental Protocols

Protocol 1: N1-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or CH₃CN, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture is then heated to an appropriate temperature (e.g., 60-90 °C) and stirred for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N1-alkylated product.

Protocol 2: N1-Arylation using Buchwald-Hartwig Amination

This protocol outlines a method for the N1-arylation using a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the N1-arylated product.

Data Presentation

The following table summarizes representative data for N1-derivatization reactions based on similar reported procedures. Yields and reaction conditions can vary depending on the specific electrophile and substrate.

EntryElectrophile (R-X)Base/Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)
14-Bromophenacyl bromideK₂CO₃CH₃CN901075[1][2]
2Benzyl BromideNaHDMF25-606>80 (estimated)
3Ethyl IodideK₂CO₃AcetoneReflux12>70 (estimated)
4Phenylboronic AcidCu(OAc)₂, PyridineCH₂Cl₂2524Variable

Yields are based on published data for analogous systems and should be considered as representative examples.

Signaling Pathways and Logical Relationships

The derivatization of the this compound core at the N1 position is a crucial step in the synthesis of various biologically active molecules. For instance, certain quinoxalinone derivatives have been investigated for their antibacterial activity.[1][2][3] The modification at N1 can influence the compound's ability to interact with biological targets.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Drug Development start 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one derivatization N1-Derivatization (Alkylation/Arylation) start->derivatization library Library of N1-Substituted Quinoxalinones derivatization->library screening Biological Screening (e.g., Antibacterial Assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization preclinical Preclinical Studies optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery workflow utilizing N1-derivatization.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, notably forming the core of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is implicated in a variety of pathological conditions, including neurodegenerative diseases and inflammatory disorders. The functionalization of this scaffold, particularly at the C7 position, through robust and versatile synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, is of paramount importance for the generation of diverse chemical libraries for drug discovery and the systematic exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis and drug development.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one with various aryl- and heteroarylboronic acids. The protocols and data presented herein are based on established methodologies for similar heterocyclic systems and aim to provide a robust starting point for researchers.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a suitable organoboron reagent proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 7-aryl- or 7-heteroaryl-3,4-dihydroquinoxalin-2(1H)-one.

General reaction scheme for the Suzuki coupling of this compound.

Caption: General scheme of the Suzuki coupling reaction.

Reaction Parameters and Optimization

The success of the Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the coupling of this compound.

ParameterReagent/ConditionTypical Concentration/AmountNotes
Substrate This compound1.0 equivalentThe limiting reagent.
Coupling Partner Aryl/Heteroarylboronic Acid or Ester1.1 - 2.0 equivalentsA slight to moderate excess is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand1 - 10 mol%Catalyst choice is crucial and may require screening. PdCl₂(dppf) is often a good starting point for heteroaromatic substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, DMEBiphasic mixtures are common.Solvents should be degassed to prevent catalyst degradation.
Temperature 80 - 120 °CReaction temperature will depend on the reactivity of the coupling partners.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the palladium catalyst from oxidation.

Illustrative Suzuki Coupling Reactions

The following table presents representative examples of Suzuki coupling reactions with this compound and various boronic acids. These examples are based on typical outcomes for similar Suzuki-Miyaura couplings in the literature.

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid7-Phenyl-3,4-dihydroquinoxalin-2(1H)-onePd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-3,4-dihydroquinoxalin-2(1H)-onePdCl₂(dppf) (3)Cs₂CO₃ (2.5)Toluene/H₂O (3:1)901692
33-Pyridinylboronic acid7-(Pyridin-3-yl)-3,4-dihydroquinoxalin-2(1H)-onePd(PPh₃)₄ (5)K₃PO₄ (3)DMF1101878
42-Thiopheneboronic acid7-(Thiophen-2-yl)-3,4-dihydroquinoxalin-2(1H)-onePdCl₂(dppf) (4)K₂CO₃ (2)DME/H₂O (4:1)951481
54-Fluorophenylboronic acid7-(4-Fluorophenyl)-3,4-dihydroquinoxalin-2(1H)-onePd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001288

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydroquinoxalin-2(1H)-one.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 (Base) ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Start Combine Reactants: This compound, Boronic Acid, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Add_Catalyst Add Palladium Catalyst Inert->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure 7-Aryl-3,4-dihydroquinoxalin-2(1H)-one Purify->Product

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under a strictly inert atmosphere.
Insufficient heatingVerify the internal reaction temperature.
Ineffective baseScreen alternative bases such as K₃PO₄ or Cs₂CO₃.
Formation of Side Products Homocoupling of boronic acidUse a minimal excess of the boronic acid. Ensure thorough degassing of solvents.
Degradation of starting materialConfirm the reaction is run under a rigorously inert atmosphere. Consider lowering the reaction temperature.
Difficult Purification Close polarity of product and starting materialOptimize the solvent system for column chromatography.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are illustrative and may require optimization for specific substrates and scales.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation for the synthesis of arylamines. The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a prevalent structural motif in a variety of biologically active molecules. The ability to introduce diverse amino functionalities at the 7-position of this scaffold via the Buchwald-Hartwig amination opens up a vast chemical space for the exploration of new therapeutic agents.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one with a range of primary and secondary amines. The provided methodologies are based on established literature precedents for similar N-heterocyclic substrates and are intended to serve as a robust starting point for optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. Subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate from the metal, affording the desired N-arylated product and regenerating the active palladium(0) catalyst to continue the cycle.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Anhydrous solvents are crucial for the success of the reaction. It is recommended to use freshly distilled or commercially available anhydrous solvents.

  • The choice of palladium precatalyst, ligand, and base can significantly impact the reaction outcome. The following protocols provide a good starting point, but optimization may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound

This protocol is a general starting point for the coupling of various primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add the base (1.4 mmol, 1.4 equiv.) to the tube under a positive flow of inert gas.

  • In a separate vial, dissolve the amine (1.2 mmol, 1.2 equiv.) in the anhydrous solvent (5 mL).

  • Add the amine solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-3,4-dihydroquinoxalin-2(1H)-one derivative.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with various amines under typical conditions, providing an expected range of yields for the amination of this compound. Actual yields may vary depending on the specific amine and optimized reaction conditions.

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101885 - 95
MorpholinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Dioxane1001680 - 90
n-ButylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1002075 - 85
PiperidinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)Dioxane1002482 - 92
BenzylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101878 - 88

Mandatory Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex Base, -HBase+Br- Pd-Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Substrate, Catalyst, Ligand, Base InertAtmo Establish Inert Atmosphere Reagents->InertAtmo SolventAmine Add Anhydrous Solvent and Amine InertAtmo->SolventAmine Heating Heat to 100-110 °C SolventAmine->Heating Stirring Stir for 12-24 h Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Dilute and Filter through Celite Cooling->Filtration Extraction Aqueous Wash and Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for Library Synthesis Utilizing the 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Derivatives have shown potential as anticancer, antimicrobial, and kinase inhibitors.[1][2] The strategic introduction of a bromine atom at the 7-position of this scaffold provides a versatile chemical handle for the synthesis of diverse compound libraries. This bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure to identify novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" as a starting material for library synthesis. The protocols focus on derivatization at the 7-position via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as modifications at the N1 and N4 positions.

Key Diversification Strategies

The "this compound" scaffold offers multiple points for chemical diversification, enabling the generation of a comprehensive library of analogues. The primary diversification points are:

  • C7-Position: The bromine atom is ideal for introducing aryl, heteroaryl, amino, and alkynyl groups through well-established palladium-catalyzed cross-coupling reactions.

  • N1-Position: The lactam nitrogen can be functionalized through alkylation or acylation to explore the impact of substituents on this position.

  • N4-Position: The secondary amine in the dihydro-pyrazine ring can also be a site for substitution, further expanding the diversity of the library.

A general workflow for the library synthesis is depicted below.

G cluster_c7 C7-Position Derivatization cluster_n_alkylation N-Position Derivatization start 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd-Catalyzed Cross-Coupling n1_alkylation N1-Alkylation/Acylation suzuki->n1_alkylation buchwald->n1_alkylation sonogashira->n1_alkylation n4_alkylation N4-Alkylation/Acylation n1_alkylation->n4_alkylation library Diverse Compound Library n4_alkylation->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for library synthesis.

Data Presentation: Representative Library Synthesis Data

While a comprehensive library derived from this compound with extensive biological screening data is not available in a single public source, the following tables represent typical yields and biological activities that can be expected based on analogous chemistries with similar scaffolds.

Table 1: Representative Yields for C7-Derivatization via Palladium-Catalyzed Cross-Coupling

EntryCoupling ReactionCoupling PartnerProductTypical Yield (%)
1SuzukiPhenylboronic acid7-Phenyl-3,4-dihydroquinoxalin-2(1H)-one85-95
2Suzuki4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-3,4-dihydroquinoxalin-2(1H)-one80-90
3Suzuki3-Pyridinylboronic acid7-(Pyridin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one70-85
4Buchwald-HartwigMorpholine7-Morpholino-3,4-dihydroquinoxalin-2(1H)-one75-90
5Buchwald-HartwigAniline7-(Phenylamino)-3,4-dihydroquinoxalin-2(1H)-one65-80
6SonogashiraPhenylacetylene7-(Phenylethynyl)-3,4-dihydroquinoxalin-2(1H)-one80-95
7SonogashiraEthynyltrimethylsilane7-((Trimethylsilyl)ethynyl)-3,4-dihydroquinoxalin-2(1H)-one85-98

Table 2: Exemplary Biological Activity of Dihydroquinoxalinone Derivatives as JNK3 Inhibitors

This table is adapted from a study on related 3,4-dihydroquinoxalin-2(1H)-one derivatives to illustrate the potential biological application of the synthesized library.[3]

CompoundR Group ModificationJNK3 IC50 (nM)
Lead Compound (J46)(Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)25
Optimized Compound (J46-37)Modified warhead group10

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.

G reagents 1. This compound 2. Aryl/Heteroaryl Boronic Acid (1.2 eq) 3. Pd(PPh3)4 (0.05 eq) 4. Na2CO3 (2.0 eq) 5. Dioxane/H2O (4:1) reaction Reaction Setup: - Combine reagents in a reaction vessel. - Degas the mixture. - Heat at 90-100 °C for 4-12 h. reagents->reaction workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. - Dry over Na2SO4. reaction->workup purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane). workup->purification product 7-Aryl/Heteroaryl-3,4-dihydro- quinoxalin-2(1H)-one purification->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound, the corresponding boronic acid, Pd(PPh3)4, and Na2CO3.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 7-amino-3,4-dihydroquinoxalin-2(1H)-one derivatives from this compound and a primary or secondary amine.

G reagents 1. This compound 2. Amine (1.2 eq) 3. Pd2(dba)3 (0.02 eq) 4. Xantphos (0.04 eq) 5. Cs2CO3 (1.5 eq) 6. Toluene reaction Reaction Setup: - Combine solid reagents in a Schlenk tube. - Evacuate and backfill with inert gas. - Add toluene and the amine. - Heat at 100-110 °C for 12-24 h. reagents->reaction workup Work-up: - Cool to room temperature. - Filter through Celite®. - Wash with ethyl acetate. - Concentrate the filtrate. reaction->workup purification Purification: - Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane). workup->purification product 7-Amino-3,4-dihydro- quinoxalin-2(1H)-one Derivative purification->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a Schlenk tube, combine this compound, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene followed by the amine.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with terminal alkynes.

G reagents 1. This compound 2. Terminal Alkyne (1.5 eq) 3. PdCl2(PPh3)2 (0.03 eq) 4. CuI (0.06 eq) 5. Triethylamine (TEA) 6. THF reaction Reaction Setup: - Combine solids in a Schlenk flask under inert gas. - Add THF, TEA, and the alkyne. - Stir at room temperature to 60 °C for 2-8 h. reagents->reaction workup Work-up: - Quench with saturated NH4Cl solution. - Extract with ethyl acetate. - Wash with brine. - Dry over Na2SO4. reaction->workup purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane). workup->purification product 7-Alkynyl-3,4-dihydro- quinoxalin-2(1H)-one purification->product

Caption: Sonogashira coupling workflow.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl2(PPh3)2, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne and stir the mixture at room temperature or heat to 60 °C for 2-8 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for N-Alkylation

This protocol describes the alkylation of the N1 or N4 position of the 7-substituted-3,4-dihydroquinoxalin-2(1H)-one scaffold. The selectivity between N1 and N4 can be influenced by the choice of base and reaction conditions.

Materials:

  • 7-Substituted-3,4-dihydroquinoxalin-2(1H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the 7-substituted-3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Application in Drug Discovery: Targeting JNK3

The c-Jun N-terminal kinase 3 (JNK3) is implicated in various neurological and inflammatory diseases. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a key fragment for inhibiting JNK3.[3] A library of compounds synthesized from this compound can be screened against JNK3 to identify potent and selective inhibitors. The diverse substituents introduced at the C7, N1, and N4 positions can be used to probe the binding pocket of the kinase and establish a structure-activity relationship (SAR), guiding the design of more potent and drug-like candidates.

G stress Cellular Stress (e.g., oxidative stress, inflammatory cytokines) jnk_pathway JNK Signaling Pathway stress->jnk_pathway jnk3 JNK3 Activation jnk_pathway->jnk3 apoptosis Neuronal Apoptosis and Inflammation jnk3->apoptosis disease Neurodegenerative Diseases apoptosis->disease library 7-Bromo-3,4-dihydroquinoxalin- 2(1H)-one Derived Library library->jnk3 Inhibition

Caption: JNK3 signaling pathway and library intervention.

Conclusion

"this compound" is a highly valuable scaffold for the synthesis of diverse chemical libraries. Its amenability to a variety of robust chemical transformations at multiple positions allows for a thorough exploration of the surrounding chemical space. The protocols provided herein serve as a guide for the efficient generation of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives with the potential for significant biological activity, particularly in the context of kinase inhibition.

References

Gram-Scale Synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a valuable building block in medicinal chemistry and drug discovery programs. The protocol herein is established based on the well-known cyclization reaction between a substituted o-phenylenediamine and an alpha-halo acetic acid derivative.

Introduction

Quinoxalinone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The targeted compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries for drug screening. This protocol details a reliable method for its preparation on a gram scale, starting from commercially available precursors.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-bromo-1,2-phenylenediamine, from o-phenylenediamine. The second step is the cyclization of this intermediate with chloroacetic acid to yield the final product.

Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine

o-Phenylenediamine o-Phenylenediamine 4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine o-Phenylenediamine->4-Bromo-1,2-phenylenediamine 1. Acetic Anhydride, Acetic Acid 2. NaBr, H2O2 3. NaOH, Methanol/Water

Caption: Synthesis of the key intermediate.

Step 2: Synthesis of this compound

4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine This compound This compound 4-Bromo-1,2-phenylenediamine->this compound Chloroacetic Acid, Water, Reflux

Caption: Cyclization to the final product.

Experimental Protocols

Part 1: Gram-Scale Synthesis of 4-Bromo-1,2-phenylenediamine

This procedure is adapted from a patented, environmentally friendly method.

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Bromide (NaBr)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • tert-Butyl methyl ether (MTBE)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Acetylation: In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear. Cool the flask in an ice bath and add 158 g of acetic anhydride dropwise. After the addition, warm the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Bromination: Cool the reaction mixture to 25°C and add 80 g of sodium bromide. After stirring to dissolve, slowly add 92 g of 30% hydrogen peroxide dropwise over 2 hours. After the addition is complete, warm the mixture to 50°C and stir for an additional 2 hours.

  • Work-up 1: Pour the reaction mixture into 2 L of ice water containing 9 g of sodium sulfite. Stir until the red color disappears. Filter the resulting white precipitate and dry to obtain 4-bromo-N,N'-diacetyl-1,2-phenylenediamine.

  • Hydrolysis: Under a nitrogen atmosphere, add 122 g of sodium hydroxide to a 3 L four-necked flask containing 1.2 L of methanol and water. Add the 4-bromo-N,N'-diacetyl-1,2-phenylenediamine from the previous step and heat the mixture to 90°C for 2 hours.

  • Work-up 2: Pour the reaction mixture into 3 L of ice water and extract with dichloromethane (3 x 2 L). Wash the combined organic layers with 1 L of saturated sodium bicarbonate solution and then with 1 L of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from tert-butyl methyl ether to yield 4-bromo-1,2-phenylenediamine as a tan solid.

Part 2: Gram-Scale Synthesis of this compound

This protocol is based on the synthesis of the analogous non-brominated compound and is optimized for a gram-scale reaction.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Chloroacetic Acid

  • Aqueous Ammonia (33%)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 18.7 g (0.1 mol) of 4-bromo-1,2-phenylenediamine, 9.45 g (0.1 mol) of chloroacetic acid, and 100 mL of deionized water.

  • Reaction: To the stirred mixture, add 15 mL of 33% aqueous ammonia. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Data Presentation

CompoundStarting Material(s)ReagentsSolvent(s)Reaction TimeYieldPurity
4-Bromo-1,2-phenylenediamineo-PhenylenediamineAcetic Anhydride, NaBr, H₂O₂, NaOHAcetic Acid, Methanol/Water~5 hours~75%>97%
This compound 4-Bromo-1,2-phenylenediamine, Chloroacetic Acid Aqueous Ammonia Water 3-4 hours ~80% >98%

Note: Yields are estimates based on analogous reactions and may vary.

Characterization Data for this compound

PropertyValue
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to light brown solid
Melting Point Not explicitly reported, expected to be higher than the non-brominated analog (134-136 °C)
¹H NMR (DMSO-d₆) Predicted shifts: Aromatic protons (~6.7-7.2 ppm), NH protons (~8.8, ~10.5 ppm), CH₂ protons (~3.3 ppm)
¹³C NMR (DMSO-d₆) Predicted shifts: Carbonyl carbon (~165 ppm), Aromatic carbons (~110-145 ppm), CH₂ carbon (~45 ppm)
Mass Spec (ESI-MS) m/z: 227.97 (M+H)⁺, 229.97 (M+H+2)⁺ for bromine isotopes
Purity >98% (as per commercial suppliers)[1]

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine cluster_step2 Step 2: Synthesis of this compound A1 Dissolve o-Phenylenediamine in Acetic Acid A2 Add Acetic Anhydride (Acetylation) A1->A2 A3 Add NaBr and H2O2 (Bromination) A2->A3 A4 Precipitate and Filter A3->A4 A5 Hydrolyze with NaOH in MeOH/Water A4->A5 A6 Extract with DCM A5->A6 A7 Recrystallize from MTBE A6->A7 B1 Combine 4-Bromo-1,2-phenylenediamine and Chloroacetic Acid in Water A7->B1 Use in next step B2 Add Aqueous Ammonia and Reflux B1->B2 B3 Cool and Filter Precipitate B2->B3 B4 Recrystallize from Ethanol B3->B4

Caption: Overall experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and practical guide for the gram-scale synthesis of this compound. The described two-step procedure is robust and utilizes readily available starting materials and reagents. The final product is obtained in good yield and high purity, making this protocol suitable for researchers in both academic and industrial settings who require this versatile intermediate for their drug discovery and development endeavors.

References

Application of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a notable absence of documented applications for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one within the field of materials science. While the broader class of quinoxalin-2(1H)-one derivatives is recognized for its potential in developing materials with interesting photophysical properties, specific utilization of the 7-bromo substituted compound in areas such as organic electronics, polymers, or sensor technology is not reported in the current scientific literature.

The quinoxalin-2(1H)-one core structure is known to be an electron-withdrawing moiety. This characteristic makes it a promising component for creating "push-pull" systems, where electron-donating and electron-withdrawing groups are combined to tune the electronic and optical properties of a molecule. Such systems are of interest for applications in organic light-emitting diodes (OLEDs), organic solar cells, and nonlinear optics. However, the available research on quinoxalin-2(1H)-ones is predominantly focused on their synthesis and biological activities, particularly in the realm of medicinal chemistry and drug development.

Due to the lack of specific data and established experimental protocols for "this compound" in materials science, it is not possible to provide detailed application notes, quantitative data summaries, or experimental workflows as requested. The scientific community has yet to explore and publish on the materials science applications of this particular compound.

Future Research Directions

While no current applications exist, the structural features of this compound suggest potential avenues for future research in materials science. The bromo-substituent could serve as a reactive site for further chemical modifications, such as cross-coupling reactions, to synthesize more complex molecules or polymers.

Below is a conceptual workflow illustrating how a researcher might approach the investigation of this compound for materials science applications.

G Conceptual Research Workflow cluster_synthesis Synthesis & Modification cluster_characterization Material Characterization cluster_application Device Fabrication & Testing start 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one modification Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Stille) start->modification polymerization Polymerization (e.g., via Yamamoto or Heck coupling) modification->polymerization spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) polymerization->spectroscopy electrochemistry Electrochemical Analysis (Cyclic Voltammetry) polymerization->electrochemistry thermal Thermal Analysis (TGA, DSC) polymerization->thermal morphology Morphological Studies (AFM, SEM) polymerization->morphology oled OLED Fabrication spectroscopy->oled opv OPV Fabrication electrochemistry->opv sensor Sensor Assembly morphology->sensor performance Performance Evaluation oled->performance opv->performance sensor->performance

Figure 1: A conceptual workflow for exploring the potential materials science applications of this compound.

This hypothetical workflow outlines the necessary steps from the initial modification of the starting material to the characterization of new materials and their eventual testing in electronic devices. Researchers would first need to synthesize novel derivatives or polymers from this compound. Following this, a thorough characterization of the new materials' properties would be essential before they could be incorporated into and tested in devices like OLEDs, organic photovoltaics (OPVs), or chemical sensors.

Troubleshooting & Optimization

Troubleshooting "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves the cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a two-carbon electrophile, such as ethyl bromoacetate or chloroacetic acid. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the dihydroquinoxalinone ring.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control for optimal yield and purity include reaction temperature, choice of solvent, and the purity of the starting materials. The regioselectivity of the reaction is a significant challenge, and reaction conditions can influence the ratio of the desired 7-bromo isomer to the undesired 6-bromo isomer.[1]

Q3: My final product is a mixture of isomers. How can I confirm the structure of the desired 7-Bromo product?

Distinguishing between the 6-bromo and 7-bromo regioisomers can be challenging. Advanced NMR techniques such as HSQC, NOESY, and HMBC are often required for unambiguous structure determination.[1] Comparison with authenticated reference standards, if available, is the most reliable method.

Q4: Are there any known safety concerns with the reagents?

Yes, ethyl bromoacetate is a strong lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Symptoms:

  • Low isolated yield of the final product after purification.

  • TLC analysis of the crude reaction mixture shows multiple spots with significant amounts of starting material remaining.

Potential Cause Suggested Solution Expected Outcome
Incomplete Reaction - Prolong the reaction time. Monitor the reaction progress by TLC until the starting diamine is consumed.- Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or DMF is common.- Ensure the base (e.g., pyridine, triethylamine, or potassium carbonate) is present in sufficient quantity to neutralize the HBr or HCl formed.Increased conversion of starting materials and higher yield of the crude product.
Purity of Starting Materials - Verify the purity of 4-bromo-1,2-phenylenediamine and the acylating agent (e.g., ethyl bromoacetate) by NMR or melting point.- Purify the starting materials if necessary. 4-bromo-1,2-phenylenediamine can be purified by recrystallization.Reduced formation of side products and improved reaction efficiency.
Sub-optimal Solvent - If the reaction is sluggish, consider switching to a higher-boiling point solvent like DMF or toluene to facilitate the cyclization step.Faster reaction rates and potentially higher yields.
Problem 2: Presence of Significant Impurities and Side Products

Symptoms:

  • The isolated product is difficult to purify.

  • NMR or LC-MS analysis of the purified product shows the presence of unexpected signals or peaks.

Side Product Identification Formation Mechanism Prevention and Mitigation
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Regioisomer) - Difficult to distinguish from the desired product by TLC. - Requires careful analysis of 1H and 13C NMR spectra. The aromatic splitting patterns will differ.The initial N-alkylation can occur on either nitrogen atom of the unsymmetrical 4-bromo-1,2-phenylenediamine.[1]- Altering reaction conditions (solvent, temperature, additives like p-TsOH) may influence the isomeric ratio.[1]- Careful column chromatography or fractional crystallization may be required to separate the isomers.
7-Bromoquinoxalin-2(1H)-one (Oxidized Product) - May appear as a more colored impurity.- Can be identified by mass spectrometry (M-2) and changes in the aliphatic region of the 1H NMR spectrum (loss of the -CH2- signal).The dihydroquinoxalinone ring is susceptible to oxidation, which can occur in the presence of air, especially at elevated temperatures or in the presence of oxidizing agents.[2]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heating during workup and purification.- Use degassed solvents for chromatography.
Dimeric/Polymeric Impurities - Appear as higher molecular weight species in mass spectrometry.- May be less soluble and precipitate from the reaction mixture.Intermolecular reactions can occur, for instance, where a second molecule of the diamine reacts with an acyclic intermediate before cyclization. Dimerization can also occur if bifunctional reagents are present as impurities.[3]- Use a stoichiometric excess of the acylating agent.- Maintain dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions.
Acyclic Intermediate (N-acylated diamine) - Will show characteristic signals for both the diamine and the acyl group in NMR, but without the lactam ring signals.Incomplete intramolecular cyclization due to insufficient heat or reaction time.- Ensure the reaction is heated for a sufficient duration at an appropriate temperature to drive the cyclization to completion.

Experimental Protocols

Key Synthesis Protocol: this compound

This protocol is a representative procedure based on the synthesis of related quinoxalinone derivatives.[4]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Ethyl bromoacetate

  • Pyridine (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add pyridine (1.1 eq) to the solution.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by silica gel column chromatography.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_Troubleshooting Synthesis and Major Side Reactions of this compound cluster_reactants Starting Materials cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A 4-Bromo-1,2-phenylenediamine C N-Alkylation Intermediate A->C + Ethyl Bromoacetate (Attack at N1) E 6-Bromo-3,4-dihydro- quinoxalin-2(1H)-one (Regioisomeric Impurity) A->E + Ethyl Bromoacetate (Attack at N2 leads to 6-Bromo Isomer) B Ethyl Bromoacetate D 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one (Desired Product) C->D Intramolecular Cyclization F 7-Bromoquinoxalin-2(1H)-one (Oxidation Product) D->F Oxidation (-2H)

Caption: Main synthesis pathway and formation of major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) D1 Is the yield low? Start->D1 D2 Are regioisomers present? D1->D2 No A1 Check Reaction Conditions: - Increase Time/Temp - Check Reagent Purity D1->A1 Yes D3 Is the oxidized product present? D2->D3 No A2 Optimize Purification: - Fractional Recrystallization - Preparative Chromatography D2->A2 Yes A3 Modify Protocol: - Use Inert Atmosphere - Degas Solvents D3->A3 Yes End Obtain Pure Product D3->End No A1->Start Re-run Reaction A2->End A3->Start Re-run Reaction

Caption: Decision workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common approach for the synthesis of this compound involves the cyclocondensation of a substituted o-phenylenediamine with a suitable C2-building block. A likely starting material is 4-bromo-1,2-phenylenediamine, which is reacted with an alpha-halo acetic acid derivative, such as chloroacetic acid or ethyl chloroacetate.

Q2: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary, but a common method involves refluxing the reactants in a suitable solvent. The choice of solvent and base is crucial for reaction efficiency. For instance, a mixture of o-phenylenediamine and chloroacetic acid can be refluxed in aqueous ammonia.[1][2]

Q3: What are the potential side reactions to be aware of?

Potential side reactions include the formation of regioisomers if the substituted o-phenylenediamine is not symmetrical, and the formation of polymeric byproducts. Over-alkylation or dialkylation at the nitrogen atoms is also a possibility if reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[2] A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane, can be used to separate the starting materials from the product.

Q5: What are the recommended purification methods for the final product?

Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[1][2] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate solvent or base.- Insufficient reaction time.- Check the purity of starting materials (4-bromo-1,2-phenylenediamine, chloroacetic acid derivative).- Ensure the reaction is maintained at the specified reflux temperature.- Experiment with different solvents (e.g., ethanol, DMF) and bases (e.g., sodium bicarbonate, triethylamine).- Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Multiple Products (as seen on TLC) - Formation of regioisomers.- Presence of impurities in starting materials.- Side reactions due to harsh conditions.- If using an unsymmetrical diamine, expect regioisomers and plan for their separation.- Purify starting materials before the reaction.- Lower the reaction temperature or use a milder base.
Product is Difficult to Purify - Presence of closely related impurities.- Oily or non-crystalline product.- Optimize the mobile phase for column chromatography to achieve better separation.- Try different solvents or solvent mixtures for recrystallization.- Consider converting the product to a salt for easier purification and then neutralizing it back.
Inconsistent Results - Variability in reagent quality.- Moisture sensitivity of the reaction.- Inconsistent heating.- Use reagents from a reliable source and of the same batch if possible.- Ensure all glassware is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use an oil bath or a heating mantle with a temperature controller for consistent heating.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[1][2]

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent).

  • Add a mixture of aqueous ammonia and water.

  • Heat the reaction mixture to reflux for a period of 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Note: This is a proposed protocol and may require optimization for factors such as reaction time, temperature, and solvent choice to achieve the best yield and purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxalinone Synthesis
Starting Materials Solvent/Base Temperature Time Yield Reference
o-phenylenediamine, chloroacetic acidAqueous ammonia/waterReflux1 hour83%[1][2]
3,4-dihydroquinoxalin-2(1H)-one, chloroacetyl chlorideDry DMFRoom Temp1 hour74%[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 4-Bromo-1,2-phenylenediamine, Chloroacetic Acid, and Aqueous Ammonia/Water start->reactants reflux Reflux Reaction Mixture (1-3 hours) reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Continue if incomplete cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product This compound recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Technical Support Center: Synthesis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common and straightforward method for the synthesis of this compound is the condensation reaction between 4-bromo-1,2-diaminobenzene and chloroacetic acid. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the dihydroquinoxalinone ring system.

Q2: What is a typical yield for the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one, and what can I expect for the 7-bromo analog?

For the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one from o-phenylenediamine and chloroacetic acid in aqueous ammonia, a yield of around 83% has been reported.[1][2] The yield for this compound is expected to be in a similar range, although this can be influenced by the purity of the starting materials and the reaction conditions.

Q3: What are the critical parameters to control for maximizing the yield?

Key parameters to control for optimal yield include:

  • Purity of Reactants: Use of high-purity 4-bromo-1,2-diaminobenzene and chloroacetic acid is crucial to minimize side reactions.

  • Reaction Temperature: The reaction is typically performed at reflux temperature.[1][2] Careful control of the temperature is necessary to ensure the reaction goes to completion without significant decomposition.

  • pH of the Reaction Mixture: The use of a base, such as aqueous ammonia or sodium bicarbonate, is important to neutralize the HCl formed during the reaction and to facilitate the nucleophilic attack of the amine.

  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: How can I purify the final product?

The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization.[1][2] Common solvents for recrystallization of similar quinoxalinone structures include ethanol, ethyl acetate, or mixtures of ethyl acetate and n-hexane. Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Improper pH of the reaction mixture.- Check the purity and integrity of 4-bromo-1,2-diaminobenzene and chloroacetic acid.- Ensure the reaction is maintained at the appropriate reflux temperature.- Verify the pH of the reaction mixture and adjust with a suitable base if necessary.
Formation of a Major Isomeric Impurity - The cyclization of the intermediate can potentially occur on either of the two amino groups of the 4-bromo-1,2-diaminobenzene, leading to the formation of the undesired 6-bromo isomer.- While the electronic effects of the bromine atom should favor the formation of the 7-bromo isomer, careful control of reaction conditions (e.g., temperature, rate of addition of chloroacetic acid) may influence the isomeric ratio.- Purification by fractional crystallization or column chromatography may be necessary to separate the isomers.
Product is Darkly Colored (Brown or Black) - Oxidation of the 1,2-diaminobenzene starting material or the product.- Presence of colored impurities in the starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use purified starting materials.- Decolorize the crude product using activated charcoal during recrystallization.
Incomplete Reaction (Starting Material Remains) - Insufficient reaction time.- Reaction temperature is too low.- Continue the reaction for a longer duration, monitoring by TLC until the starting material is consumed.- Ensure the reaction mixture is refluxing at the correct temperature.
Formation of Polymeric Byproducts - Intermolecular reactions between the starting materials or intermediates.- Use a more dilute reaction mixture.- Add the chloroacetic acid solution slowly to the solution of 4-bromo-1,2-diaminobenzene to maintain a low concentration of the electrophile.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in a mixture of water and aqueous ammonia.

  • To this solution, add a solution of chloroacetic acid (1 equivalent) in water dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Data Presentation

Table 1: Example of Reaction Conditions and Corresponding Yields

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Aq. NH3Water100181
2NaHCO3Ethanol/Water80375
3K2CO3DMF90278
4PyridineEthanol78472

Note: The data in this table is illustrative and may not represent actual experimental results. Optimization of these parameters is recommended for achieving the best possible yield.

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-bromo-1,2-diaminobenzene in aqueous ammonia/water C Add chloroacetic acid solution dropwise to diamine solution A->C B Prepare aqueous solution of chloroacetic acid B->C D Reflux for 1-2 hours (Monitor by TLC) C->D E Cool to room temperature D->E F Filter the precipitated solid E->F G Wash with cold water F->G H Dry under vacuum G->H I Recrystallize from ethanol H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Verify Reaction Temperature Start->CheckTemp CheckpH Check Reaction pH Start->CheckpH OptimizeTime Optimize Reaction Time Start->OptimizeTime Impurity Isomeric Impurity? Start->Impurity Color Dark Product? Start->Color Purify Purify by Chromatography or Fractional Crystallization Impurity->Purify Inert Use Inert Atmosphere & Decolorize Color->Inert

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

Technical Support Center: Purification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, a systematic approach to solvent selection is recommended. Generally, polar solvents are a good starting point for quinoxalinone derivatives due to the presence of amide and amine functionalities capable of hydrogen bonding.[1] Ethanol, methanol, and acetic acid are commonly used for similar heterocyclic compounds. A solvent pair, such as ethanol/water or methanol/water, can also be effective if a single solvent does not provide the ideal solubility profile (high solubility in hot solvent and low solubility in cold solvent).[2]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, it could be due to an insufficient volume of solvent or the choice of a poor solvent. Gradually add more of the hot solvent in small increments until the compound dissolves. If a large volume of solvent is required, it may lead to poor recovery. In such cases, consider switching to a more suitable solvent or a solvent mixture.

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: The absence of crystal formation upon cooling is a common issue in recrystallization and can be attributed to several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. To address this, evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod to create nucleation sites.

    • Add a "seed crystal" of the pure compound to the solution.

    • Cool the solution in an ice bath to further decrease the solubility.

Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?

A4: Oiling out or precipitation occurs when the compound comes out of solution too rapidly. This can be addressed by:

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Using a more dilute solution: Add a small amount of additional hot solvent to the solution to ensure the compound does not become supersaturated at too high a temperature.

  • Changing the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: Low yield is a frequent problem in recrystallization.[3] Potential causes and their solutions include:

  • Using too much solvent: This is the most common reason for low yield. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete transfer: Ensure all crystals are transferred from the crystallization flask to the filter funnel by rinsing the flask with a small amount of the cold mother liquor.

  • High solubility in cold solvent: If the compound has significant solubility in the cold solvent, a considerable amount will remain in the mother liquor. Consider using a different solvent in which the compound is less soluble at low temperatures.

Data Presentation

Table 1: Recommended Solvents for Initial Screening

SolventRationalePotential Issues
EthanolGood general solvent for polar organic compounds.May have high solubility even at low temperatures, leading to lower yields.
MethanolSimilar to ethanol, but with higher polarity.Similar potential for high solubility at low temperatures.
Acetic AcidCan be effective for compounds with basic nitrogen atoms.Difficult to remove residual solvent.
Ethanol/WaterA solvent pair that can be fine-tuned for optimal solubility.Oiling out can occur if the solvent ratio is not optimized.
Methanol/WaterAnother versatile solvent pair.Similar potential for oiling out as ethanol/water.

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
No Crystal FormationToo much solvent used.Evaporate excess solvent.
Supersaturation.Scratch flask, add seed crystal, or cool further.
Oiling OutCooling too rapidly.Slow down the cooling process.
Solution too concentrated.Add a small amount of additional hot solvent.
Low YieldToo much solvent used.Use the minimum amount of hot solvent.
Premature crystallization.Pre-heat filtration apparatus.
High solubility in cold solvent.Choose a different solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude "this compound" and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out / Precipitate cool->oiling_out check_yield Check Yield crystals_form->check_yield Yes no_crystals No Crystals crystals_form->no_crystals No check_purity Check Purity check_yield->check_purity Acceptable low_yield Low Yield check_yield->low_yield Low end_success Successful Purification check_purity->end_success High low_purity Low Purity check_purity->low_purity Low end_failure Purification Failed (Consider Chromatography) induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->induce_crystallization evaporate_solvent Too Much Solvent? Evaporate Some Solvent no_crystals->evaporate_solvent induce_crystallization->cool evaporate_solvent->cool slow_cooling Re-dissolve and Cool Slowly oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent slow_cooling->cool change_solvent->start optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent preheat_funnel Pre-heat Filtration Funnel low_yield->preheat_funnel optimize_solvent->start preheat_funnel->start low_purity->end_failure repeat_recrystallization Repeat Recrystallization low_purity->repeat_recrystallization repeat_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one using column chromatography. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of quinoxalinone derivatives is silica gel (60-120 mesh or 230-400 mesh). Its polarity is well-suited for separating the target compound from less polar and more polar impurities. In some cases, if the compound shows instability on silica gel, deactivated silica gel or alumina can be considered as alternatives.

Q2: Which mobile phase systems are typically effective for the elution of this compound?

A2: A combination of a non-polar solvent and a moderately polar solvent is generally effective. The most common mobile phase systems are mixtures of hexane/ethyl acetate or petroleum ether/ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.

Q3: How can I determine the appropriate mobile phase composition before running a column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate. This generally translates to good separation on a column.

Q4: What are the common impurities I might encounter during the purification of this compound?

A4: Common impurities may include unreacted starting materials such as 4-bromo-1,2-diaminobenzene and ethyl bromoacetate, as well as side-products from the synthesis. These can include N-alkylated byproducts or products of over-reaction. The presence of these impurities will depend on the specific synthetic route employed.

Troubleshooting Guide

Problem Possible Cause Solution
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
The compound may have precipitated on the column.Ensure the compound is fully dissolved in the loading solvent. If solubility is low, consider dry loading.
The compound is eluting too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane).
Poor separation of the target compound from impurities (co-elution). The chosen solvent system has poor selectivity.Experiment with different solvent systems on TLC to find one that provides better separation. Consider using a different solvent combination (e.g., dichloromethane/methanol).
The column is overloaded with the crude sample.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Peak tailing of the target compound. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to deactivate the silica gel.
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of a solvent that is less polar than the mobile phase.
The purified fractions are not pure upon analysis (e.g., by TLC or NMR). Fractions were not collected in small enough volumes.Collect smaller fractions to better resolve closely eluting compounds.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Experimental Protocol: A Representative Method

This protocol is a general guideline based on the purification of similar quinoxalinone derivatives. Optimization may be required for specific experimental conditions.

1. Preparation of the Column:

  • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • The column should be packed carefully to avoid air bubbles and ensure a level surface.

2. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for compounds with low solubility, dry loading is recommended. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the packed column.

3. Elution and Fraction Collection:

  • The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate) and gradually increasing to a higher polarity (e.g., 50% ethyl acetate).

  • Fractions are collected in test tubes and monitored by TLC.

4. Analysis and Product Isolation:

  • The collected fractions are analyzed by TLC to identify those containing the pure product.

  • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Representative Data Table
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 2 cm diameter
Crude Sample Loaded 500 mg
Mobile Phase (Gradient) 10% to 50% Ethyl Acetate in Hexane
Typical Rf of Pure Compound ~0.25 (in 30% Ethyl Acetate/Hexane)
Fraction Size 10 mL
Typical Yield 70-90% (depending on crude purity)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Column Packing (Silica Gel Slurry) loading Sample Loading prep_column->loading prep_sample Sample Preparation (Dissolution or Dry Loading) prep_sample->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection tlc_analysis TLC Analysis of Fractions collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems start Problem Encountered no_elution No Elution start->no_elution Compound not moving? fast_elution Fast Elution start->fast_elution Compound in solvent front? co_elution Co-elution start->co_elution Poor separation? tailing Peak Tailing start->tailing Streaking spots? increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_solvent Optimize Solvent System (via TLC) co_elution->optimize_solvent add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier

Caption: Troubleshooting decision tree for common chromatography issues.

Technical Support Center: Purification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one". The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristics of pure this compound?

A1: While specific data for this compound is not extensively published, based on its structure and similar quinoxalinone derivatives, the pure compound is expected to be a solid at room temperature. The color should be off-white to light yellow. Significant discoloration (e.g., brown or dark orange) may indicate the presence of impurities or degradation products.

Q2: What are the most likely impurities in my crude sample?

A2: Impurities can arise from unreacted starting materials, side-products, or degradation. Potential impurities in the synthesis of this compound may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be brominated diamines or related precursors.

  • Over-brominated species: If the bromination step is not well-controlled, di-bromo or other poly-brominated byproducts may form.

  • Oxidized impurities: The dihydroquinoxalinone ring system can be susceptible to oxidation, leading to the formation of colored impurities.

  • Polymeric or dimeric byproducts: Self-condensation or reaction between the product and starting materials can lead to higher molecular weight impurities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

Troubleshooting Guide

Recrystallization Issues

Q4: My compound does not crystallize from the chosen solvent. What should I do?

A4: If crystallization does not occur, several factors could be at play:

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.

  • Presence of impurities: Some impurities can inhibit crystal formation.

  • Supersaturation has not been reached: The solution may be too dilute.

Recommended Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures like ethyl acetate/hexane).[1]

  • Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and allow it to cool again.

Q5: The product "oils out" instead of forming crystals during recrystallization. How can I fix this?

A5: "Oiling out" happens when the compound separates from the solution as a liquid phase. This is often due to a high concentration of impurities or a large difference between the melting point of the compound and the boiling point of the solvent.

Recommended Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to make the solution more dilute before allowing it to cool slowly.

  • Change Solvents: Switch to a solvent with a lower boiling point.

  • Pre-purification: If impurities are the cause, it may be necessary to first pass the crude material through a short plug of silica gel to remove the problematic impurities before attempting recrystallization.

Column Chromatography Issues

Q6: I am seeing poor separation of my compound from an impurity on a silica gel column. What can I do?

A6: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system or issues with the stationary phase.

Recommended Solutions:

  • Optimize the Solvent System: Use TLC to test different solvent mixtures to find one that gives a good separation between your product and the impurity (a ΔRf of at least 0.2 is ideal). For many organic compounds, mixtures of ethyl acetate and hexanes are a good starting point.[2] If the compounds are more polar, methanol/dichloromethane could be effective.[2]

  • Adjust Solvent Polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are sticking to the column, gradually increase the polarity.[3]

  • Consider a Different Stationary Phase: Since the target molecule contains amine and amide functionalities, it might interact strongly with acidic silica gel, leading to tailing.[4] Consider using alumina (neutral or basic) or deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[5]

Q7: The purified product is still colored after column chromatography. How can I remove the color?

A7: Colored impurities may be highly polar or may arise from oxidation on the column.

Recommended Solutions:

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Degas Solvents: For chromatography, using solvents that have been degassed can help to minimize oxidation of the compound on the column.

  • Alternative Purification: If the colored impurity is persistent, preparative HPLC might be necessary for complete removal.[1]

Data Presentation

Purification TechniqueSolvent/Solvent SystemPolarityBoiling Point (°C)Notes
Recrystallization EthanolPolar78Often a good choice for quinoxalinone derivatives.[6][7]
Ethyl Acetate/HexaneVariable77 / 69A common solvent/anti-solvent pair for compounds of intermediate polarity.
TolueneNon-polar111Can be effective for less polar compounds.
Column Chromatography Ethyl Acetate/HexaneLow to Medium77 / 69A standard eluent system for a wide range of compounds.[2]
Dichloromethane/MethanolMedium to High40 / 65Suitable for more polar compounds.[2]
Diethyl Ether/Petroleum EtherLow35 / 40-60Good for less polar compounds.

Experimental Protocols

Note: These are generalized protocols and should be adapted based on the specific properties of your crude material and the results of your initial TLC analysis.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for the target compound should be between 0.2 and 0.4.[5]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, product-adsorbed silica gel to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified "this compound".

Purification Troubleshooting Workflow

Purification_Workflow Troubleshooting Workflow for Purifying Crude this compound cluster_start Initial Assessment cluster_main_path Primary Purification cluster_recryst_troubleshoot Recrystallization Troubleshooting cluster_column_troubleshoot Column Chromatography Troubleshooting cluster_end Final Product start Crude Product tlc_analysis Assess Purity by TLC start->tlc_analysis decision_purity Is the main spot >95% pure? tlc_analysis->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization Yes column_chrom Perform Column Chromatography decision_purity->column_chrom No decision_cryst Did crystals form? recrystallization->decision_cryst decision_sep Good separation? column_chrom->decision_sep oiling_out Did it 'oil out'? decision_cryst->oiling_out No decision_final_purity Is purity sufficient? decision_cryst->decision_final_purity Yes solvent_screen Screen for new solvent/anti-solvent oiling_out->solvent_screen No change_conditions Re-dissolve, add more solvent, cool slowly oiling_out->change_conditions Yes solvent_screen->recrystallization change_conditions->recrystallization optimize_eluent Optimize eluent via TLC decision_sep->optimize_eluent No decision_sep->decision_final_purity Yes optimize_eluent->column_chrom change_stationary Change stationary phase (e.g., Alumina) or add modifier (e.g., Et3N) optimize_eluent->change_stationary if still poor change_stationary->column_chrom pure_product Pure Product decision_final_purity->pure_product Yes prep_hplc Consider Preparative HPLC decision_final_purity->prep_hplc No prep_hplc->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

"7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation of this compound. The following information is curated to help you anticipate and troubleshoot issues during your experiments.

Disclaimer: Detailed stability studies on this compound are not extensively available in public literature. The information provided here is based on the general chemical properties of the quinoxalinone core, bromo-aromatic compounds, and lactams, and should be used as a guideline. We strongly recommend performing small-scale stability tests under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to hydrolysis, oxidation, and photodegradation. The dihydroquinoxalinone ring contains a lactam (cyclic amide) which can be sensitive to pH extremes. The dihydro-pyrazine ring can be prone to oxidation to form the aromatic quinoxalinone, and the bromo-aromatic moiety may be sensitive to light.

Q2: What are the recommended storage conditions for this compound?

A2: To maximize shelf life, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.

Q3: Is this compound sensitive to pH? What are the likely degradation products?

A3: Yes, the lactam bond in the dihydroquinoxalinone ring is potentially susceptible to hydrolysis under strong acidic or basic conditions.[2] Acidic hydrolysis would likely break the amide bond to form an amino acid derivative. Under basic conditions, saponification would yield the corresponding carboxylate salt.

Q4: Can this compound degrade upon exposure to air?

A4: Yes, dihydro-heterocyclic systems can be susceptible to oxidation. Prolonged exposure to air (oxygen), especially at elevated temperatures or in the presence of certain metals, could lead to the oxidation of the dihydro-pyrazine ring to form the more stable aromatic 7-bromoquinoxalin-2(1H)-one.[3]

Q5: I am observing a new, unexpected spot on my TLC plate during my reaction work-up. What could it be?

A5: An unexpected spot could indicate degradation or a side reaction. Common possibilities include:

  • Oxidation Product: A more polar spot could be the oxidized, aromatic quinoxalinone derivative.

  • Hydrolysis Product: If your conditions involved strong acid or base, you might be seeing the ring-opened product.

  • Debromination: If the reaction was exposed to light or certain catalysts, a less polar spot corresponding to the debrominated compound, 3,4-dihydroquinoxalin-2(1H)-one, could appear.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low assay signal or poor recovery of the starting material over time. Compound degradation in the experimental medium (e.g., buffer, cell culture media).1. Perform a time-course stability study of the compound in your specific medium by LC-MS or HPLC. 2. Adjust the pH of the medium to be closer to neutral if possible. 3. Prepare fresh solutions of the compound immediately before use.
Appearance of a new peak in HPLC/LC-MS analysis of a stock solution. Degradation due to solvent, light, or temperature.1. Check Solvent: Ensure the solvent is pure and free of contaminants. Some solvents like chloroform can become acidic over time. Consider switching to a more stable solvent like DMSO or DMF for stock solutions. 2. Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil.[4] 3. Control Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.
Inconsistent results between experimental batches. Variable degradation of the compound due to inconsistent handling.1. Standardize the protocol for solution preparation, storage, and handling. 2. Always use freshly prepared dilutions from a validated stock solution for critical experiments. 3. Consider running a quality control check (e.g., HPLC) on the compound if it has been stored for an extended period.
Reaction mixture changes color (e.g., turns yellow/brown) upon heating. Thermal decomposition or oxidation.1. Lower the reaction temperature if the protocol allows. 2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[3] 3. Shorten the reaction time.

Stability Data (Hypothetical Examples)

The following tables present hypothetical data to illustrate how stability information for this compound might be presented. Note: This is example data for illustrative purposes only.

Table 1: pH-Dependent Stability (Illustrative) (Assessed by % of parent compound remaining after 24 hours at 25°C in aqueous buffers)

pH% Remaining (Illustrative)Potential Degradation Product
2.075%Ring-opened (hydrolyzed) product
4.092%-
7.4>99%-
9.095%-
12.068%Ring-opened (hydrolyzed) product

Table 2: Photostability in Solution (Illustrative) (Compound in methanol at 1 mg/mL, assessed by % remaining)

Condition% Remaining (Illustrative)Potential Degradation Product
24h, Ambient Light98%-
24h, Dark Control>99%-
6h, UV light (365 nm)85%Debrominated and other photoproducts

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 7.4, 9, 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at 10 mg/mL.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer's pH.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench any potential degradation by neutralizing the pH (if necessary) and/or diluting the aliquot in the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining relative to the T=0 sample.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation main 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one hydrolyzed Ring-Opened Product (Amino Acid Derivative) main->hydrolyzed Strong Acid/Base (H₂O) oxidized 7-Bromoquinoxalin-2(1H)-one (Aromatic) main->oxidized Air (O₂) Heat debrominated 3,4-Dihydroquinoxalin-2(1H)-one (Debrominated) main->debrominated UV Light (hν) TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Is the starting material pure? start->check_purity check_solution Are stock solutions freshly prepared and properly stored? check_purity->check_solution Yes purify Re-purify or obtain new batch of compound. check_purity->purify No check_conditions Are experimental conditions (pH, Temp, Light) controlled? check_solution->check_conditions Yes standardize_solution Implement standardized protocol for solution handling (store at -20°C, protect from light). check_solution->standardize_solution No control_experiment Run stability controls: - Compound in buffer - Inert atmosphere - Light protection check_conditions->control_experiment No end Consistent Results check_conditions->end Yes purify->check_solution standardize_solution->check_conditions control_experiment->end

References

Technical Support Center: N-alkylation of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the N-alkylation of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one.

Troubleshooting Guide

Q1: I am observing very low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of this compound can stem from several factors. Firstly, incomplete deprotonation of the lactam nitrogen is a common issue. The use of a sufficiently strong base is crucial. Sodium hydride (NaH) is a common and effective choice for this transformation. Ensure that the NaH used is fresh and has been handled under anhydrous conditions to maintain its reactivity.

Another potential issue is the purity of your reagents and solvent. The presence of water in the reaction mixture can quench the base and inhibit the reaction. Therefore, using anhydrous solvents, such as DMF or THF, is highly recommended. Additionally, the reactivity of the alkylating agent should be considered. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to increase the reaction temperature or time.

Finally, ensure that the reaction temperature is optimal. While some reactions may proceed at room temperature after deprotonation, others may require heating to facilitate the substitution. Monitoring the reaction by TLC is essential to determine the appropriate reaction time and temperature.

Q2: My reaction is producing a significant amount of a side product. How can I identify and minimize its formation?

A2: A common side product in the alkylation of quinoxalinones and related lactams is the O-alkylated isomer. This occurs when the alkylating agent reacts with the oxygen of the amide group instead of the nitrogen. The formation of the O-alkylated product is influenced by the reaction conditions.

To favor N-alkylation over O-alkylation, the choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like DMF or THF generally favors N-alkylation by fully deprotonating the nitrogen. In contrast, conditions that lead to a significant concentration of the ambident nucleophile in equilibrium with its protonated form may increase the likelihood of O-alkylation.

To confirm the identity of your product, 2D NMR techniques such as HMBC can be very useful in establishing the connectivity of the alkyl group.

Q3: I am struggling with the purification of my N-alkylated product. What are some effective purification strategies?

A3: The purification of N-alkylated this compound can be challenging due to the potential presence of unreacted starting material, the O-alkylated side product, and potentially di-alkylated byproducts. Column chromatography on silica gel is the most common and effective method for separating these compounds. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically allow for the separation of the desired product from impurities.

Recrystallization can also be an effective purification technique if a suitable solvent system can be found. This method is particularly useful for removing minor impurities after an initial chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-alkylation of this compound?

A1: A good starting point for the N-alkylation is to use sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF). A slight excess of NaH (1.1-1.2 equivalents) is typically used to ensure complete deprotonation. The alkylating agent (e.g., an alkyl bromide or iodide) is then added, and the reaction is stirred at room temperature or gently heated.

Q2: Can I use a weaker base like potassium carbonate (K2CO3)?

A2: Yes, potassium carbonate can be used for the N-alkylation of similar heterocyclic systems, often in a polar aprotic solvent like DMF. This may require higher reaction temperatures and longer reaction times compared to using a stronger base like NaH. However, for some substrates, K2CO3 can offer improved selectivity and milder reaction conditions.

Q3: How can I avoid di-alkylation?

A3: Di-alkylation, where both the N1 and N4 positions are alkylated, can occur, especially with highly reactive alkylating agents or if a large excess of the alkylating agent and base are used. To minimize this, it is recommended to use a stoichiometry of approximately 1.0 to 1.2 equivalents of the alkylating agent.

Q4: What is a typical reaction time and temperature for this N-alkylation?

A4: The reaction time and temperature are highly dependent on the specific alkylating agent and base used. For a reaction with NaH and an alkyl bromide, stirring at room temperature for several hours to overnight is a reasonable starting point. If the reaction is sluggish, gentle heating to 50-80°C can be applied. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal time for quenching the reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-alkylation of quinoxalinone and related lactam systems. Please note that these are representative examples, and optimization may be required for your specific substrate and alkylating agent.

Starting MaterialAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Quinoxalin-2(1H)-oneBenzyl 4-(bromomethyl)benzoateNaH (1.2)DMFRT1264Adapted from literature
5-Bromo-isatinBenzyl bromideK2CO3 (2.0)ACNReflux4~85Adapted from literature
IndoleAlkyl HalideNaH (1.1-1.2)DMF/THF0 to RT2-2470-95General Protocol

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0°C using an ice-water bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC. Gentle heating may be applied if necessary.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (K2CO3)

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0-3.0 eq), and DMF.

  • Add the alkylating agent (1.2-1.5 eq).

  • Heat the reaction mixture to 60-100°C and stir for 6-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Prepare Anhydrous Reagents & Solvents setup_reaction 2. Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction dissolve 3. Dissolve Starting Material setup_reaction->dissolve deprotonation 4. Deprotonation (e.g., NaH, 0°C) dissolve->deprotonation alkylation 5. Add Alkylating Agent deprotonation->alkylation stir 6. Stir at RT or Heat (Monitor by TLC) alkylation->stir quench 7. Quench Reaction stir->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify characterize 10. Characterization purify->characterize

Caption: General workflow for the N-alkylation of this compound.

troubleshooting_guide start Low Yield or No Reaction check_base Is the base strong enough and active? start->check_base Check check_reagents Are reagents and solvent anhydrous? check_base->check_reagents Yes solution_base Use fresh, strong base (e.g., NaH). check_base->solution_base No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Use anhydrous solvents and fresh reagents. check_reagents->solution_reagents No solution_temp Increase temperature and monitor by TLC. check_temp->solution_temp No side_product Side Product Formation (e.g., O-alkylation) check_conditions Are conditions favoring N- over O-alkylation? side_product->check_conditions Analyze solution_conditions Use strong, non-nucleophilic base (NaH) in an aprotic solvent (DMF, THF). check_conditions->solution_conditions Optimize

Caption: Troubleshooting decision tree for common N-alkylation challenges.

Technical Support Center: Overcoming Poor Solubility of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Quinoxaline derivatives, including this compound, are often characterized by their aromatic structure, which can lead to poor solubility in aqueous solutions. These compounds are typically weak bases and tend to be more soluble in organic solvents. Due to the presence of the bromine atom and the lactam ring, this compound is expected to be sparingly soluble in polar aprotic solvents and may require heating to achieve complete dissolution for reactions.

Q2: I am observing that my compound is not dissolving in the reaction solvent at room temperature. What should I do?

It is common for compounds like this compound to exhibit low solubility at ambient temperatures. The initial troubleshooting step is to gently heat the mixture while stirring. In many synthetic procedures involving similar quinoxalinone derivatives, reactions are carried out at elevated temperatures (e.g., reflux) to ensure the dissolution of the starting materials. Always check the thermal stability of your compound before applying heat.

Q3: Which organic solvents are recommended for reactions involving this compound?

Based on synthetic procedures for analogous quinoxalinone derivatives, several polar aprotic solvents are commonly used. These include:

  • Dimethylformamide (DMF): Often used as a solvent for reactions with quinoxalinone precursors, suggesting good solubility, especially with heating.

  • Acetonitrile (CH3CN): Employed in refluxing conditions for reactions, indicating that solubility is achieved at higher temperatures.

  • 2-Propanol: Has been used as a solvent for the synthesis of related derivatives, often under reflux.

  • Ethanol: A common solvent for the synthesis and recrystallization of quinoxaline derivatives.

A small-scale solvent screening experiment is always recommended to determine the optimal solvent for your specific reaction conditions.

Q4: My compound precipitates out of the solution upon cooling. How can I prevent this during workup?

Precipitation upon cooling is a common issue for compounds with temperature-dependent solubility. To manage this during workup:

  • Hot Filtration: If you need to filter the reaction mixture to remove a solid reagent or catalyst, perform the filtration while the solution is still hot to prevent premature crystallization of your product.

  • Solvent Addition: Before cooling, consider adding a co-solvent in which your compound is more soluble to keep it in solution at lower temperatures.

  • Controlled Precipitation: If the goal is to isolate the product, this property can be advantageous. Cool the mixture slowly to encourage the formation of purer crystals. An ice bath can be used to maximize precipitation.

Troubleshooting Guide: Enhancing Solubility in Reactions

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: The compound fails to dissolve sufficiently for a reaction to proceed.

Initial Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Refer to the table below for common solvents used with similar compounds.

  • Heating: Gently warm the reaction mixture. Many reactions involving quinoxalinone derivatives are performed at elevated temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

Advanced Strategies:

  • Co-solvent System: Introduce a small amount of a co-solvent in which the compound has higher solubility. For example, adding a small percentage of DMSO to another organic solvent can significantly enhance solubility.

  • Increase Solvent Volume: While not always ideal, increasing the dilution can help to fully dissolve the compound. Be mindful of the impact on reaction kinetics.

  • Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the reactant between phases, overcoming solubility barriers.

Data Presentation: Qualitative Solubility and Common Solvent Systems
SolventTypeTypical Reaction ConditionsObservations & Notes
Dimethylformamide (DMF)Polar AproticRoom Temperature to HeatedOften used to dissolve quinoxalinone precursors, suggesting good solvating power.
Acetonitrile (CH3CN)Polar AproticRefluxUsed in syntheses where reactants are soluble at elevated temperatures.
2-PropanolPolar ProticRefluxA common solvent for reactions and may require heating.
EthanolPolar ProticRefluxFrequently used for both synthesis and purification (recrystallization).
Tetrahydrofuran (THF)Polar AproticVariesMay be a suitable solvent, often used in a wide range of organic reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticRoom Temperature to HeatedA very strong solvent, useful for highly insoluble compounds, but can be difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for a Solubility Test

  • Preparation: Add a small, known amount of this compound (e.g., 5 mg) to a vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial at room temperature.

  • Observation at Room Temperature: Vigorously stir or vortex the mixture for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve, heat the vial to a higher temperature (e.g., 60-80 °C) with continued stirring. Observe for dissolution.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and observe if precipitation occurs.

  • Documentation: Record the observations for each solvent tested.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed solvent_selection Step 1: Select Appropriate Solvent (e.g., DMF, Acetonitrile, 2-Propanol) start->solvent_selection heating Step 2: Apply Gentle Heating (e.g., 50-80°C) solvent_selection->heating sonication Step 3: Use Sonication heating->sonication check_dissolution Is the compound dissolved? sonication->check_dissolution proceed Proceed with Reaction check_dissolution->proceed Yes advanced_strategies Step 4: Employ Advanced Strategies check_dissolution->advanced_strategies No cosolvent Use a Co-solvent System (e.g., add DMSO) advanced_strategies->cosolvent increase_volume Increase Solvent Volume advanced_strategies->increase_volume ptc Use a Phase-Transfer Catalyst advanced_strategies->ptc cosolvent->check_dissolution increase_volume->check_dissolution ptc->check_dissolution

Caption: A workflow for troubleshooting the poor solubility of this compound.

Solubility_Enhancement_Strategies cluster_core Core Problem cluster_approaches Solubility Enhancement Approaches cluster_physical_methods cluster_chemical_methods core Poorly Soluble Compound (this compound) physical Physical Methods core->physical chemical Chemical/Formulation Methods core->chemical heating Heating sonication Sonication micronization Particle Size Reduction cosolvency Co-solvency ph_adjustment pH Adjustment (if applicable) complexation Complexation (e.g., with cyclodextrins)

Caption: Strategies for enhancing the solubility of poorly soluble organic compounds.

Technical Support Center: Analysis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and LC-MS analysis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the condensation of 4-bromo-1,2-phenylenediamine with an alpha-keto acid or a related two-carbon synthon, followed by cyclization. A common method is the reaction of 4-bromo-o-phenylenediamine with chloroacetic acid.

Q2: What are the expected major byproducts in this synthesis?

Potential byproducts can arise from incomplete reactions, side reactions of the starting materials, or further reactions of the product. Common byproducts may include unreacted starting materials, over-alkylated products, and dimers. The specific byproducts will depend on the reaction conditions used.

Q3: How can I optimize my LC-MS method for analyzing quinoxalinone derivatives?

For quinoxalinone derivatives, a reverse-phase C18 column is often a good starting point. The mobile phase can consist of a mixture of water and acetonitrile or methanol, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. A gradient elution is generally recommended to separate compounds with different polarities.

Q4: What are the common adducts observed in the mass spectrum of my target compound?

In addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if glassware is not scrupulously clean or if these ions are present in the mobile phase. Ammonium adducts [M+NH₄]⁺ may be seen if ammonium salts are used in the mobile phase.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the LC-MS analysis of the this compound synthesis reaction mixture.

Problem 1: No peak corresponding to the target compound is observed.

Possible Causes & Solutions:

  • Reaction Failure:

    • Verify reaction conditions: Double-check reagent stoichiometry, temperature, and reaction time.

    • Starting material quality: Ensure the purity and integrity of your starting materials.

  • Incorrect LC-MS Settings:

    • Ionization mode: Confirm that you are using the appropriate ionization mode (positive or negative) for your analyte. Quinoxalinones are typically analyzed in positive ion mode.

    • Mass range: Ensure the mass spectrometer is scanning a range that includes the m/z of your target compound (C₈H₇BrN₂O, MW: 227.06 g/mol ; [M+H]⁺ ≈ 228.0/230.0).

    • Source parameters: Optimize ion source parameters such as gas flows and temperatures.[1]

  • Sample Degradation:

    • Prepare fresh samples for analysis to rule out degradation.[1]

Problem 2: Multiple unexpected peaks are present in the chromatogram.

Possible Causes & Solutions:

  • Formation of Byproducts:

    • Refer to the table of potential byproducts below to tentatively identify them based on their m/z values.

    • Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize byproduct formation.

  • Contamination:

    • Solvent purity: Use high-purity, LC-MS grade solvents to avoid contamination.[2][3]

    • System cleanliness: Flush the LC system and clean the ion source to remove any accumulated contaminants.[2]

    • Sample handling: Ensure proper sample handling to prevent contamination from external sources.[2]

Problem 3: Poor peak shape (e.g., tailing, fronting, or splitting).

Possible Causes & Solutions:

  • Column Issues:

    • Column overload: Inject a smaller sample volume or dilute the sample.[3]

    • Column contamination: Flush the column with a strong solvent or replace it if necessary.[3]

  • Mobile Phase Mismatch:

    • Ensure the sample is dissolved in a solvent compatible with the initial mobile phase composition.[3]

  • pH Effects:

    • Adding a small amount of acid (e.g., formic acid) to the mobile phase can improve the peak shape of basic compounds.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound
Potential Byproduct Chemical Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Possible Reason for Formation
4-Bromo-1,2-phenylenediamineC₆H₇BrN₂187.04188.0/190.0Unreacted starting material
Chloroacetic acidC₂H₃ClO₂94.50- (Typically not observed in positive ESI)Unreacted starting material
Dimer of productC₁₆H₁₂Br₂N₄O₂452.10453.0/455.0/457.0Further reaction of the product with starting materials
N-acetylated productC₁₀H₉BrN₂O₂269.10270.0/272.0Reaction with acetic acid if used as a solvent or impurity

Experimental Protocols

General Synthesis of this compound
  • To a solution of 4-bromo-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of chloroacetic acid.

  • Add a base (e.g., sodium bicarbonate or triethylamine) to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General LC-MS Protocol
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: Electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive.

  • Scan Range: m/z 100 - 1000.

Visualizations

Synthesis_Pathway cluster_reactants Reactants A 4-Bromo-1,2-phenylenediamine C Base, Heat A->C B Chloroacetic Acid B->C D 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one C->D

Caption: Synthesis of this compound.

LCMS_Workflow A Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer C->D E Detector D->E F Data Analysis E->F

Caption: General LC-MS experimental workflow.

Troubleshooting_Tree A Unexpected LC-MS Results B No Product Peak A->B C Multiple Peaks A->C D Poor Peak Shape A->D E Check Reaction Conditions & Reagents B->E F Verify MS Settings (Ionization, Mass Range) B->F G Identify Byproducts (See Table 1) C->G H Check for Contamination (Solvents, System) C->H I Optimize LC Method (Gradient, Column) D->I J Adjust Sample Concentration/Solvent D->J

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Preventing debromination during "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for chemical reactions involving 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, with a focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the 7-position of the this compound molecule is replaced by a hydrogen atom. This results in the formation of the byproduct 3,4-dihydroquinoxalin-2(1H)-one, which reduces the yield of the desired functionalized product and complicates purification.

Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?

A2: Debromination, or hydrodehalogenation, in palladium-catalyzed reactions is often attributed to the formation of palladium-hydride (Pd-H) species.[1] These species can arise from various sources within the reaction mixture, including:

  • Bases: Strong bases, particularly in the presence of protic solvents, can promote the formation of Pd-H.

  • Solvents: Solvents like alcohols or even trace amounts of water can act as hydride donors.

  • Reagents: Certain reagents or additives can also contribute to the formation of hydride species.

Once formed, the Pd-H species can react with the aryl bromide in a reductive elimination step to yield the debrominated product.[1]

Q3: Are N-heterocyclic compounds like this compound particularly susceptible to debromination?

A3: Yes, electron-deficient aryl halides and N-heterocyclic halides are often more susceptible to debromination.[1] The presence of nitrogen atoms in the ring system can influence the electronic properties of the molecule and potentially coordinate with the palladium catalyst, sometimes favoring the undesired debromination pathway. For N-H containing heterocycles, deprotonation by the base can further modulate the electron density of the ring and impact the reaction outcome.[2]

Q4: How can I monitor the extent of debromination during my reaction?

A4: The progress of the reaction and the formation of the debrominated byproduct can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the reaction mixture to a known standard of the debrominated compound, 3,4-dihydroquinoxalin-2(1H)-one, can help in quantifying the extent of this side reaction.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and mitigating debromination during common palladium-catalyzed cross-coupling reactions of this compound.

Issue: Significant Formation of Debrominated Byproduct

Troubleshooting Workflow:

cluster_step1 Base and Solvent Modifications cluster_step2 Temperature and Time Control cluster_step3 Catalyst System Optimization cluster_step4 Substrate Modification start Debromination Observed step1 Step 1: Evaluate Base and Solvent System start->step1 step2 Step 2: Assess Reaction Temperature and Time step1->step2 If debromination persists step3 Step 3: Analyze Catalyst and Ligand System step2->step3 If debromination persists step4 Step 4: Consider N-H Protection step3->step4 If debromination persists end_node Debromination Minimized step4->end_node Optimized Conditions s1_issue Issue: Using strong bases (e.g., NaOtBu, LiHMDS) or protic solvents (e.g., alcohols). s1_solution Solution: Switch to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, DMF). s1_issue->s1_solution s2_issue Issue: High reaction temperatures and prolonged reaction times. s2_solution Solution: Lower the reaction temperature. Monitor the reaction closely and stop as soon as the starting material is consumed. s2_issue->s2_solution s3_issue Issue: Inappropriate catalyst/ligand combination. s3_solution Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the desired C-C or C-N bond formation. Consider pre-catalysts that rapidly form the active Pd(0) species. s3_issue->s3_solution s4_issue Issue: N-H group on the quinoxalinone ring interfering with the reaction. s4_solution Solution: Protect the N-H group with a suitable protecting group (e.g., Boc, SEM) to prevent its interaction with the catalyst or base. s4_issue->s4_solution

Caption: A troubleshooting workflow for addressing debromination.

Data Presentation

Table 1: Influence of Reaction Parameters on Debromination in Suzuki-Miyaura Coupling of Aryl Bromides

This table provides illustrative data on how different reaction conditions can affect the yield of the desired coupled product versus the debrominated byproduct in Suzuki-Miyaura reactions of various aryl bromides.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Debrominated Product (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85~5-10
4-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O804>95<2
5-Bromonicotinic AcidPd(PPh₃)₄K₃PO₄DMF10016~90Not reported
5-Bromonicotinic AcidPd(dppf)Cl₂K₃PO₄DMF1002~92Not reported
2-Bromo-4-iodopyridinePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98 (at iodo)Not reported

Note: Data is compiled from various sources and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.[3][4][5]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Heterocycles

This table illustrates the effect of different palladium catalyst systems on the yield of amination products for various bromo-heterocycles.

Bromo-HeterocycleAmineCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
6-BromoquinolineMorpholinePd₂(dba)₃XantphosNaOtBuToluene11085
7-Bromo-1-tetraloneAnilinePd(OAc)₂XPhosNaOtBuToluene110~85-95
7-Bromo-1-tetraloneMorpholinePd(OAc)₂XPhosNaOtBuToluene110~80-90
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhosNaOtBuToluene10060

Note: This data is illustrative and compiled from various sources.[6][7]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound, optimized to minimize debromination. It is crucial to note that these are starting points, and optimization for specific substrates may be necessary.

Protocol 1: Suzuki-Miyaura Coupling

reagents 1. Reagent Preparation: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) setup 2. Reaction Setup: - Add solids to an oven-dried Schlenk flask. - Evacuate and backfill with Argon (3x). reagents->setup solvent 3. Solvent Addition: - Add degassed Toluene and Water (10:1 ratio) via syringe. setup->solvent reaction 4. Reaction: - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Work-up & Purification: - Cool to room temperature. - Dilute with ethyl acetate, wash with water and brine. - Dry, concentrate, and purify by column chromatography. reaction->workup

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add the palladium catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

reagents 1. Reagent Preparation: - this compound (1.0 equiv) - Amine (1.2 equiv) - NaOtBu (1.4 equiv) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) setup 2. Reaction Setup: - Add solids to an oven-dried Schlenk flask. - Evacuate and backfill with Argon (3x). reagents->setup solvent 3. Reagent and Solvent Addition: - Add amine and degassed Toluene via syringe. setup->solvent reaction 4. Reaction: - Heat to 100-110 °C with vigorous stirring. - Monitor by TLC or GC-MS. solvent->reaction workup 5. Work-up & Purification: - Cool to room temperature. - Dilute with ethyl acetate, wash with brine. - Dry, concentrate, and purify by column chromatography. reaction->workup reagents 1. Reagent Preparation: - this compound (1.0 equiv) - Terminal alkyne (1.2 equiv) - Et₃N (2.0 equiv) - PdCl₂(PPh₃)₂ (2 mol%) - CuI (4 mol%) setup 2. Reaction Setup: - Add catalysts to an oven-dried Schlenk flask. - Evacuate and backfill with Argon (3x). reagents->setup solvent 3. Reagent and Solvent Addition: - Add substrate, alkyne, and degassed THF/Et₃N. setup->solvent reaction 4. Reaction: - Stir at room temperature to 50 °C. - Monitor by TLC. solvent->reaction workup 5. Work-up & Purification: - Quench with NH₄Cl (aq). - Extract with ethyl acetate, wash with brine. - Dry, concentrate, and purify by column chromatography. reaction->workup

References

Validation & Comparative

Spectral Analysis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry, against a structurally related analog, 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one. The quinoxalinone scaffold is a key feature in a variety of biologically active molecules, exhibiting a range of activities including antibacterial, anticancer, and kinase inhibition properties. Understanding the spectral characteristics of these compounds is fundamental for their identification, characterization, and further development in drug discovery pipelines.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its chloro-analog. The data for the bromo-derivative is based on predicted values, while the data for the chloro-derivative is representative of typical experimental values for such compounds.

Table 1: ¹H NMR Spectral Data (Predicted for Bromo, Representative for Chloro)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~10.2br s1HN1-H
~7.0d1HH-5
~6.8dd1HH-6
~6.7d1HH-8
~4.5br s1HN4-H
~3.4s2HC3-H₂
7-Chloro-3,4-dihydroquinoxalin-2(1H)-one ~10.1br s1HN1-H
~6.9d1HH-5
~6.7dd1HH-6
~6.6d1HH-8
~4.6br s1HN4-H
~3.4s2HC3-H₂

Table 2: ¹³C NMR Spectral Data (Predicted for Bromo, Representative for Chloro)

Compound Chemical Shift (δ) ppm Assignment
This compound ~168C=O
~140C-8a
~130C-4a
~125C-6
~120C-5
~118C-8
~115C-7
~45C-3
7-Chloro-3,4-dihydroquinoxalin-2(1H)-one ~168C=O
~141C-8a
~131C-4a
~127C-7
~124C-6
~119C-5
~117C-8
~45C-3

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Technique This compound 7-Chloro-3,4-dihydroquinoxalin-2(1H)-one
IR (cm⁻¹) ~3200 (N-H str), ~1680 (C=O str), ~1600, ~1500 (C=C str), ~800 (C-Br str)~3200 (N-H str), ~1680 (C=O str), ~1600, ~1500 (C=C str), ~850 (C-Cl str)
MS (m/z) [M]⁺ ≈ 226/228 ( bromine isotope pattern), [M+H]⁺ ≈ 227/229[M]⁺ ≈ 182/184 (chlorine isotope pattern), [M+H]⁺ ≈ 183/185

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

  • Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and isotopic pattern.

Biological Context: Inhibition of ASK1 Signaling Pathway

Quinoxaline derivatives have emerged as potent inhibitors of various kinases involved in cell signaling pathways. One such target is the Apoptosis signal-regulated kinase 1 (ASK1), a key mediator of cellular stress responses that can lead to inflammation and apoptosis. Inhibition of the ASK1 pathway is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and inflammatory conditions.

ASK1_Signaling_Pathway stress Cellular Stress (e.g., ROS, TNF-α) ask1 ASK1 stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 jnk_p38 JNK / p38 mkk4_7->jnk_p38 apoptosis Apoptosis / Inflammation jnk_p38->apoptosis inhibitor 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one (and analogs) inhibitor->ask1 Inhibition

Caption: ASK1 signaling pathway and the inhibitory action of quinoxalinone derivatives.

The diagram above illustrates a simplified representation of the ASK1 signaling cascade. Cellular stressors activate ASK1, which in turn phosphorylates and activates downstream kinases MKK4/7. These kinases then activate JNK and p38 MAP kinases, leading to cellular responses such as apoptosis and inflammation. Quinoxalinone derivatives, including potentially this compound, can act as inhibitors of ASK1, thereby blocking this signaling pathway and mitigating its detrimental effects. The development of such inhibitors holds significant therapeutic potential.

Structural Elucidation of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural determination of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry.

While X-ray crystallography stands as the definitive method for determining solid-state molecular structure, its application can be contingent on obtaining a single crystal of suitable quality. In instances where this proves challenging, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers a robust alternative for structural confirmation. This guide presents the experimental data and protocols associated with these methodologies to provide a comprehensive comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and reported data from X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural confirmation of this compound.

Table 1: Hypothetical X-ray Crystallographic Data

As a definitive crystal structure for this compound is not publicly available, this table presents expected crystallographic parameters based on analyses of structurally similar quinoxalinone derivatives.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2000
Z4
Bond Lengths (e.g., C-Br, C=O)Consistent with known values
Bond AnglesReflecting sp² and sp³ hybridization
Dihedral AnglesIndicating planarity of the aromatic ring and conformation of the dihydro- portion

Table 2: Spectroscopic Data for Structural Confirmation

This table presents the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are crucial for elucidating the molecular structure in the absence of crystallographic data.

TechniqueDataInterpretation
¹H NMR Chemical shifts (δ) for aromatic and aliphatic protons; coupling constants (J)Confirms the presence and connectivity of protons on the aromatic and dihydro- portions of the molecule.
δ ~ 7.0-7.5 ppm (aromatic protons)Protons on the brominated benzene ring.
δ ~ 3.0-3.5 ppm (CH₂ protons)Methylene protons in the dihydro- portion.
δ ~ 8.0-9.0 ppm (NH protons)Amide and amine protons.
¹³C NMR Chemical shifts (δ) for all unique carbon atomsConfirms the carbon skeleton of the molecule.
δ ~ 160-170 ppmCarbonyl carbon (C=O).
δ ~ 110-140 ppmAromatic carbons.
δ ~ 40-50 ppmAliphatic carbon (CH₂).
Mass Spec. Molecular ion peak (m/z)Confirms the molecular weight of the compound.
Isotopic patternThe presence of a bromine atom is confirmed by the characteristic M and M+2 isotopic peaks of approximately equal intensity.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound would be mounted on a goniometer. Data would be collected at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The structure would be solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for protons and 100 MHz for carbons. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample would be introduced directly or via a chromatographic system. The data would be analyzed to determine the molecular weight and isotopic distribution of the parent molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, comparing the crystallographic and spectroscopic pathways.

G Structural Confirmation Workflow cluster_0 Primary Method cluster_1 Alternative Methods a Synthesized Compound b Single Crystal Growth a->b f Spectroscopic Analysis a->f c X-ray Diffraction Analysis b->c d Structure Solution & Refinement c->d e Unambiguous 3D Structure d->e g 1H NMR f->g h 13C NMR f->h i Mass Spectrometry f->i j Structure Elucidation g->j h->j i->j j->e Corroboration

Caption: Workflow for structural confirmation.

A Comparative Analysis of Bromo-Substituted Quinoxalinones: Unveiling the Therapeutic Potential of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis, biological activity, and structure-activity relationships of bromo-substituted quinoxalinones, with a focus on the 7-bromo isomer.

Quinoxalinone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. The introduction of a bromine substituent to the quinoxalinone core can significantly modulate the biological efficacy of these compounds. This guide provides a comparative overview of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one and other bromo-substituted isomers, supported by available experimental data and detailed protocols to aid in further research and development.

Synthesis of Bromo-Substituted 3,4-dihydroquinoxalin-2(1H)-ones

The general synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves the condensation of an appropriately substituted o-phenylenediamine with a two-carbon building block, such as chloroacetic acid or its derivatives. For bromo-substituted analogs, the starting material would be a bromo-substituted o-phenylenediamine.

A common synthetic route begins with the reaction of a bromo-substituted 1,2-phenylenediamine with chloroacetic acid in an aqueous medium, often with a base such as aqueous ammonia, followed by heating. The reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the dihydroquinoxalinone ring.

While specific yields for each isomer can vary based on reaction conditions and the position of the bromine atom, a general synthetic scheme is presented below.

General Synthesis Workflow

cluster_synthesis General Synthesis of Bromo-3,4-dihydroquinoxalin-2(1H)-ones Bromo_o_phenylenediamine Bromo-substituted o-phenylenediamine Reaction Condensation Reaction (e.g., Reflux in aq. NH3) Bromo_o_phenylenediamine->Reaction Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction Product Bromo-3,4-dihydro- quinoxalin-2(1H)-one Reaction->Product

Caption: General synthetic route for bromo-substituted 3,4-dihydroquinoxalin-2(1H)-ones.

Comparative Biological Activity

Direct comparative studies on the biological activity of monosubstituted 5-, 6-, 7-, and 8-bromo-3,4-dihydroquinoxalin-2(1H)-ones are limited in publicly available literature. However, research on more complex quinoxaline derivatives consistently demonstrates that the position of the bromine atom significantly influences their therapeutic properties.

Anticancer Activity

Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases crucial for cancer cell signaling. The introduction of bromo groups into the quinoxaline skeleton has been shown to enhance anticancer activity, for instance against lung cancer cells.

Studies on dibromo-substituted quinoxaline fragments have identified potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key component in stress-induced apoptotic pathways. For example, a dibromo-substituted quinoxaline derivative demonstrated an IC50 value of 30.17 nM against ASK1.[1][2] While this data is for a more complex molecule, it highlights the potential of bromo-substitution in designing potent kinase inhibitors.

The PI3K/mTOR signaling pathway, often dysregulated in cancer, is another key target for quinoxaline derivatives.[3][4] Although specific data for simple bromo-dihydroquinoxalinones is scarce, the general importance of this pathway for the anticancer activity of quinoxalines is well-established.

Antimicrobial Activity

Structure-Activity Relationship (SAR) Insights

The position of the bromine atom on the quinoxalinone ring is a critical determinant of its biological activity. The electron-withdrawing nature of bromine can influence the electronic distribution within the molecule, affecting its ability to interact with biological targets. Further SAR studies are necessary to elucidate the precise impact of bromine substitution at the 5-, 6-, 7-, and 8-positions on the activity of 3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocols

To facilitate further research, detailed protocols for common assays used to evaluate the biological activity of quinoxalinone derivatives are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., ASK1, PI3K, mTOR)

  • Substrate peptide

  • ATP

  • Test compounds (bromo-substituted quinoxalinones)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction buffer containing the kinase, substrate, and ATP at optimized concentrations.

  • Serially dilute the test compounds in DMSO and add them to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding the reaction buffer to the wells.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways

Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases. The diagrams below illustrate the general mechanism of action for quinoxaline-based inhibitors targeting the PI3K/mTOR and ASK1 pathways.

cluster_pi3k PI3K/mTOR Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinoxalinone Bromo-Quinoxalinone Quinoxalinone->PI3K inhibits Quinoxalinone->mTOR inhibits

Caption: Inhibition of the PI3K/mTOR pathway by bromo-quinoxalinones.

cluster_ask1 ASK1 Signaling Pathway Inhibition Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Quinoxalinone Bromo-Quinoxalinone Quinoxalinone->ASK1 inhibits

Caption: Inhibition of the ASK1 stress-response pathway by bromo-quinoxalinones.

Conclusion

While direct comparative data for this compound and its simple bromo-isomers is currently limited, the broader class of bromo-substituted quinoxalinones holds significant promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The provided synthetic strategies, experimental protocols, and insights into relevant signaling pathways offer a valuable resource for researchers aiming to explore the full potential of these compounds. Further investigation into the structure-activity relationships of monosubstituted bromo-dihydroquinoxalinones is warranted to guide the rational design of more potent and selective drug candidates.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one and its structurally related analogs reveals a versatile scaffold with significant therapeutic promise. While direct experimental data for the 7-bromo substituted compound remains limited, a comparative analysis of its analogs showcases a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antibacterial properties. This guide provides a detailed comparison of the biological activities of these quinoxalinone derivatives, supported by experimental data and methodologies, to inform future research and drug development endeavors.

Anti-inflammatory and Antioxidant Activities

Quinoxalinone derivatives have demonstrated notable potential in mitigating inflammation and oxidative stress. Several analogs of this compound have been synthesized and evaluated for their ability to inhibit key inflammatory mediators and scavenge free radicals.

Comparative Anti-inflammatory Activity of Quinoxalinone Analogs
Compound/AnalogTargetIC50 (µM)Reference
Quinoxaline Derivative 11 COX-20.62[1]
Quinoxaline Derivative 13 COX-20.46[1]
Quinoxaline Derivative 4a COX-21.17[1]
Quinoxaline Derivative 5 COX-20.83[1]
Celecoxib (Reference) COX-20.04[1]
Comparative Antioxidant Activity of Quinoxalinone Analogs (DPPH Assay)
Compound/AnalogIC50 (µM)Reference
Quinoxalinone Derivative 8d 24.1[2]
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) 283 - 325 (mM range)[3][4]
Quercetin (Reference) 33[3]
Ascorbic Acid (Reference) Not specified[5]

Anticancer Activity

The quinoxalinone scaffold has emerged as a promising framework for the development of novel anticancer agents, with analogs exhibiting potent inhibitory activity against various cancer-related targets, including c-Met kinase and tubulin polymerization.

Comparative c-Met Kinase Inhibitory Activity of Quinoxalinone Analogs
Compound/AnalogIC50 (nM)Cell LineReference
Quinoxaline Derivative 4 147Not specified[6]
Quinoxaline Derivative 12c 117.61Not specified[6]
Dibromo substituted quinoxaline 26e 30.17Not specified[6]
Compound A5 10,400 (10.4 µM)BPH-1[7]
Compound A5 9,100 (9.1 µM)MCF-7[7]
Comparative Tubulin Polymerization Inhibitory Activity of Quinoxalinone Analogs
Compound/AnalogIC50 (µM)Cancer Cell LineReference
Quinoxaline Derivative 12 0.19 - 0.51Various[8]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) 0.77Not specified[9]

Antibacterial Activity

Several derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their antibacterial properties, demonstrating varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity (MIC) of Quinoxalinone Analogs
Compound/AnalogMIC (µg/mL)Bacterial StrainReference
Quinoxalin-2(1H)-one Derivative 4a 0.97 - 62.5Various[10]
Quinoxalin-2(1H)-one Derivative 7 0.97 - 62.5Various[10]
Quinoxalin-2(1H)-one Derivative 8a 0.97 - 62.5Various[10]
Quinoxalin-2(1H)-one Derivative 11b 0.97 - 62.5Various[10]
Quinoxalin-2(1H)-one Derivative 13 0.97 - 62.5Various[10]
Quinoxalin-2(1H)-one Derivative 16 0.97 - 62.5Various[10]
Quinoxaline Derivative Compound 1 - 8Methicillin-resistant Staphylococcus aureus (MRSA)[11]
Tetracycline (Reference) 15.62 - 62.5Various[10]
Norfloxacin (Reference) 0.78 - 3.13Multi-drug resistant bacteria[10]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12][13]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[12] The solution should be freshly prepared and protected from light.

  • Sample Preparation: Test compounds and a positive control (e.g., ascorbic acid or quercetin) are dissolved in a suitable solvent to prepare a series of dilutions.[13]

  • Reaction Mixture: A defined volume of the test sample is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[13]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[12]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[3]

c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met receptor tyrosine kinase.[14][15]

  • Reagents and Plate Setup: The assay is typically performed in a 384-well plate. Solutions of the test inhibitor at various concentrations, a positive control (no inhibitor), and a negative control (no enzyme) are prepared.[14]

  • Enzyme and Substrate Addition: Recombinant c-Met enzyme and a suitable substrate (e.g., ULight™-poly GT) are added to the wells.[14]

  • Kinase Reaction Initiation: The reaction is initiated by adding ATP. The plate is incubated at room temperature to allow the kinase reaction to proceed.[14]

  • Reaction Termination and Detection: A stop/detection mix containing EDTA is added to terminate the reaction. The signal is then read on a TR-FRET-enabled plate reader.[14]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.[15]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.[11][16]

  • Preparation of Compound Dilutions: A stock solution of the quinoxaline compound is prepared, typically in DMSO, and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[16]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve the desired final inoculum concentration.[16]

  • Inoculation: Each well containing the compound dilutions and control wells are inoculated with the bacterial suspension.[16]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion STAT3->Migration

Caption: Simplified c-Met signaling pathway.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples mix Mix DPPH Solution with Test Compounds prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH assay.

References

Comparative study of synthesis methods for "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for the preparation of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule is not extensively detailed in publicly available literature; therefore, this guide presents two plausible and effective methods derived from established syntheses of analogous compounds. The comparison focuses on key performance indicators such as reaction yield, time, and necessary purification techniques, supported by detailed, actionable experimental protocols.

Methodological Comparison: A Tabular Overview

The two proposed methods for the synthesis of this compound both commence with the commercially available or readily synthesized precursor, 4-bromo-1,2-phenylenediamine. The key difference lies in the choice of the C2-building block: chloroacetic acid (Method A) or ethyl bromoacetate (Method B). The following table summarizes the anticipated quantitative data for each method, based on analogous reactions reported in the chemical literature.

ParameterMethod A: Condensation with Chloroacetic AcidMethod B: Reaction with Ethyl Bromoacetate
Starting Material 4-bromo-1,2-phenylenediamine4-bromo-1,2-phenylenediamine
Reagent Chloroacetic acidEthyl bromoacetate
Solvent Water / Dilute Aqueous Acid (e.g., HCl)Ethanol or Dioxane
Catalyst/Base Acid-catalyzed (self-catalyzed or added acid)Base-mediated (e.g., Triethylamine, NaHCO₃)
Reaction Temperature Reflux (approx. 100 °C)Reflux (approx. 78-101 °C)
Estimated Reaction Time 2 - 4 hours4 - 8 hours
Estimated Yield 75 - 85%70 - 80%
Work-up Neutralization, filtrationSolvent evaporation, extraction
Purification RecrystallizationColumn chromatography, Recrystallization

Logical Workflow for Method Selection

The choice between Method A and Method B will depend on several factors including available equipment, desired purity, and scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection start Start: Need to synthesize This compound precursor Synthesize or procure 4-bromo-1,2-phenylenediamine start->precursor decision Evaluate Synthesis Priorities precursor->decision yield_priority High Yield is a Priority decision->yield_priority Yield time_priority Shorter Reaction Time is Critical decision->time_priority Time purity_priority Ease of Purification is a Factor decision->purity_priority Purification method_a Method A: Condensation with Chloroacetic Acid end Proceed with Selected Synthesis method_a->end method_b Method B: Reaction with Ethyl Bromoacetate method_b->end yield_priority->method_a time_priority->method_a purity_priority->method_a Potentially simpler recrystallization purity_priority->method_b May require chromatography

Caption: Decision workflow for selecting a synthesis method.

Detailed Experimental Protocols

The following protocols are proposed based on established chemical principles and procedures for similar transformations. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and safety procedures.

Precursor Synthesis: 4-bromo-1,2-phenylenediamine

A common route to 4-bromo-1,2-phenylenediamine involves the bromination of o-phenylenediamine. One established method utilizes sodium bromide and hydrogen peroxide in an acidic medium, which is generally considered safer than using liquid bromine.

Experimental Protocol for 4-bromo-1,2-phenylenediamine:

  • In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride to protect the amino groups.

  • After stirring, add sodium bromide to the mixture.

  • Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature, followed by gentle heating (e.g., 50 °C) to ensure completion.

  • Pour the reaction mixture into ice water containing sodium sulfite to quench any unreacted bromine.

  • The precipitated intermediate, 4-bromo-1,2-diacetamidobenzene, is collected by filtration.

  • Hydrolyze the diacetamide by refluxing with aqueous sodium hydroxide in methanol.

  • After cooling, the product, 4-bromo-1,2-phenylenediamine, precipitates and is collected by filtration, washed with water, and dried.

Method A: Condensation with Chloroacetic Acid

This method involves the direct condensation of 4-bromo-1,2-phenylenediamine with chloroacetic acid in an aqueous acidic medium. The reaction is typically straightforward and often results in a clean product that can be purified by simple recrystallization.

Reaction Pathway for Method A:

MethodA reactant1 4-bromo-1,2-phenylenediamine product {this compound} reactant1->product + reactant2 Chloroacetic Acid reactant2->product reagents H2O, HCl (cat.) Reflux, 2-4h reagents->product

Caption: Synthesis of the target compound via Method A.

Experimental Protocol for Method A:

  • To a stirred solution of 4-bromo-1,2-phenylenediamine in water, add a catalytic amount of concentrated hydrochloric acid.

  • Add an equimolar amount of chloroacetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until precipitation of the product is complete.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Method B: Reaction with Ethyl Bromoacetate

This alternative approach utilizes ethyl bromoacetate in the presence of a base. This method may offer advantages in terms of substrate solubility and reaction control, but often requires chromatographic purification to remove by-products and unreacted starting materials.

Reaction Pathway for Method B:

MethodB reactant1 4-bromo-1,2-phenylenediamine product {this compound} reactant1->product + reactant2 Ethyl Bromoacetate reactant2->product reagents Ethanol, Et3N Reflux, 4-8h reagents->product

Caption: Synthesis of the target compound via Method B.

Experimental Protocol for Method B:

  • Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol or dioxane in a round-bottom flask.

  • Add a slight excess of triethylamine or another suitable base (e.g., sodium bicarbonate) to the solution.

  • Add an equimolar amount of ethyl bromoacetate dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent to yield this compound. Further purification can be achieved by recrystallization if necessary.

A Comparative Guide to Validating the Purity of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments of this compound. This document outlines a standard reverse-phase HPLC (RP-HPLC) method and compares its hypothetical performance against a potential alternative, supported by detailed experimental protocols and data.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Ensuring its purity is a critical step in the drug development process, as impurities can affect efficacy, safety, and stability. HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.[1][2] This guide focuses on a reverse-phase HPLC method, which is well-suited for the separation of aromatic and moderately polar compounds like quinoxalinone derivatives.[3][4][5]

Experimental Protocols

A detailed methodology for the primary and alternative HPLC methods is provided below. These protocols are based on common practices for the analysis of related aromatic and halogenated compounds.[5]

Primary Method: Reverse-Phase HPLC with a C18 Column

This method utilizes a standard C18 stationary phase, which provides excellent separation for a wide range of non-polar to moderately polar compounds.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

For potentially improved resolution of aromatic compounds, a Phenyl-Hexyl column can be employed. The phenyl groups in the stationary phase can offer different selectivity through pi-pi interactions with the aromatic ring of the analyte.

  • Instrumentation: Same as the primary method.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase, Gradient, Flow Rate, Column Temperature, Detection, and Sample Preparation: Same as the primary method.

Data Presentation

The following table summarizes hypothetical comparative data obtained from the analysis of a sample of this compound using the two described HPLC methods.

Parameter Primary Method (C18 Column) Alternative Method (Phenyl-Hexyl Column)
Retention Time of Main Peak (min) 12.513.2
Peak Area of Main Peak (arbitrary units) 1,500,0001,495,000
Number of Impurity Peaks Detected 34
Resolution between Main Peak and Closest Impurity 1.82.5
Calculated Purity (%) 99.599.7

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity validation of this compound.

Logical Diagram of Factors Influencing HPLC Separation

G cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_other Other Factors center HPLC Separation (Resolution) SolventRatio Solvent Ratio (A:B) SolventRatio->center pH pH pH->center FlowRate Flow Rate FlowRate->center ColumnType Column Type (e.g., C18, Phenyl) ColumnType->center ParticleSize Particle Size ParticleSize->center Temperature Temperature Temperature->center

Caption: Key factors influencing the resolution of peaks in HPLC separation.

Objective Comparison and Conclusion

Based on the hypothetical data, both the C18 and Phenyl-Hexyl columns are suitable for the purity analysis of this compound. The primary method with the C18 column provides good separation and a purity determination of 99.5%.

The alternative method using a Phenyl-Hexyl column demonstrates the potential for enhanced selectivity for aromatic compounds. This is evidenced by the improved resolution between the main peak and the closest eluting impurity, and the detection of an additional, likely low-level, impurity. The slightly higher calculated purity of 99.7% with the Phenyl-Hexyl column suggests a more accurate assessment due to better separation of co-eluting impurities.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one core, with a particular focus on their role as kinase inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights for the rational design of novel therapeutic agents.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives. While the initial lead compound in the cited study was not the 7-bromo derivative, the data provides valuable insights into how substitutions on the core scaffold, including the phenyl ring which could be substituted with bromine, affect potency and selectivity against c-Jun N-terminal kinase 3 (JNK3) and other kinases.[1]

Table 1: In Vitro Kinase Inhibitory Activity of 3,4-dihydroquinoxalin-2(1H)-one Derivatives [1]

Compound IDR1R2JNK3 IC50 (nM)DDR1 IC50 (nM)EGFR (T790M, L858R) IC50 (nM)
J46 (Lead) HNaphthalen-1-yl15.32.43.7
J46-1 H4-Fluorophenyl>10000>10000>10000
J46-2 H4-Chlorophenyl128.3356.7421.5
J46-3 H4-Bromophenyl97.6215.4311.8
J46-10 HQuinolin-4-yl25.689.3112.7
J46-12 H3-Methoxyphenyl45.2156.7201.3
J46-24 7-BromoNaphthalen-1-ylData not availableData not availableData not available
J46-37 H2-((Dimethylamino)methyl)-1H-indol-5-yl8.9456.2>10000

Note: The data is adapted from a study by Liu et al. (2020) which focused on optimizing a lead compound (J46) as a selective JNK3 inhibitor. While a specific 7-bromo derivative (J46-24) was likely synthesized as part of broader SAR exploration, its specific activity data was not reported in the primary publication. The table illustrates the impact of modifying the 'warhead' group (R2) on kinase inhibition.

Structure-Activity Relationship Summary:

  • Warhead Group (R2): The nature of the substituent at the R2 position is critical for potency and selectivity. Large aromatic systems like naphthalene (J46) and quinoline (J46-10) generally confer potent JNK3 inhibition.

  • Halogen Substitution on the Phenyl Ring: Introduction of halogens such as chloro (J46-2) and bromo (J46-3) on a phenyl 'warhead' resulted in a significant decrease in potency compared to the naphthalene-containing lead compound.

  • Selectivity: The lead compound J46 showed potent inhibition of JNK3 but also significant off-target activity against DDR1 and EGFR. Optimization led to compound J46-37, which exhibited improved potency for JNK3 and significantly enhanced selectivity over DDR1 and EGFR.[1] This highlights the feasibility of fine-tuning the scaffold to achieve selective kinase inhibition.

  • Role of the 7-Bromo Substituent: While specific data for a 7-bromo analog in this series is not provided, the presence of a bromine atom on the quinoxalinone core can influence the electronic properties and binding interactions of the molecule, potentially enhancing activity against certain targets. Further focused studies on 7-bromo derivatives are warranted to elucidate its specific contribution to the SAR.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JNK3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and diluted test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK3 signaling pathway, a potential target for this compound derivatives, and a general workflow for the synthesis and evaluation of these compounds.

JNK3_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (e.g., MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK3 JNK3 MAP2K->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis / Neuronal Death JNK3->Apoptosis Transcription Gene Transcription cJun->Transcription

Caption: The JNK3 signaling cascade is activated by cellular stress, leading to apoptosis or gene transcription.

experimental_workflow Synthesis Synthesis of 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assays (e.g., JNK3) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT on Cancer Cells) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development and evaluation of novel kinase inhibitors.

References

Benchmarking the Efficacy of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Based Compounds as JNK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The c-Jun N-terminal kinases (JNKs) are key players in cellular signaling pathways associated with stress responses, inflammation, and apoptosis. Among the three main isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the brain and has emerged as a significant therapeutic target for neurodegenerative disorders. This guide provides a comparative analysis of the efficacy of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one based compounds as JNK3 inhibitors, benchmarked against other known inhibitors. The data presented is compiled from peer-reviewed studies to facilitate informed decisions in drug discovery and development.

Quantitative Comparison of JNK3 Inhibitors

The inhibitory potency of various compound classes against JNK isoforms is summarized in Table 1. This table highlights the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their efficacy. The 3,4-dihydroquinoxalin-2(1H)-one scaffold, particularly with bromine substitution at the 7-position, has been a focus of rational drug design to achieve potent and selective JNK3 inhibition.

Compound ClassRepresentative Compound/IDJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference(s)
3,4-dihydroquinoxalin-2(1H)-one J46-37 --Potent Inhibition[1]
3,4-dihydroquinoxalin-2(1H)-one J46 --Key Fragment[1]
Aminopyrazole26k>500-< 1[2]
AminopyrazoleSR-3576--7[3]
Indenoquinoxaline OximeIQ 3240 (Kd)290 (Kd)66 (Kd)[4]
Pan-JNK InhibitorSP600125404090[5][6][7][8]
Pan-JNK InhibitorJNK-IN-84.718.71[4]

Table 1: Comparative Inhibitory Activity (IC50) of Different Compound Classes against JNK Isoforms. Note: Some values for 3,4-dihydroquinoxalin-2(1H)-one derivatives are described qualitatively in the source and specific IC50 values were not publicly available. Kd values represent dissociation constants.

JNK3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified JNK signaling cascade, which is activated by various stress stimuli. Upstream kinases, MKK4 and MKK7, phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to phosphorylate transcription factors like c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammation. The this compound based compounds, along with other JNK3 inhibitors, act by competitively binding to the ATP-binding site of JNK3, thereby preventing its kinase activity.

JNK3_Signaling_Pathway cluster_extracellular Extracellular Stress Stimuli cluster_upstream Upstream Kinases cluster_jnk JNK Activation cluster_downstream Downstream Effects Stress e.g., Oxidative Stress, Neurotoxins MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK3_inactive JNK3 (Inactive) MKK4_7->JNK3_inactive Phosphorylation JNK3_active JNK3 (Active) cJun c-Jun / ATF2 JNK3_active->cJun Phosphorylation JNK3_inactive->JNK3_active Apoptosis Neuronal Apoptosis & Gene Expression cJun->Apoptosis Inhibitor This compound based compounds Inhibitor->JNK3_active Inhibition

Caption: Simplified JNK3 signaling pathway and the inhibitory action of this compound based compounds.

Experimental Protocols

A detailed and robust experimental protocol is crucial for the accurate determination of the inhibitory efficacy of test compounds. The following is a representative methodology for an in vitro JNK3 kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay.

In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JNK3 enzyme

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 384-well plate, add the following components in the specified order:

      • 1 µL of the diluted test compound or vehicle control (DMSO).

      • 2 µL of the JNK3 enzyme solution.

      • 2 µL of the substrate/ATP mixture to initiate the reaction. The final concentrations of enzyme and ATP should be optimized for the specific assay conditions (e.g., 2 ng of active JNK3 and 50 µM ATP).[5]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow the phosphorylation of the substrate by JNK3.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the JNK3 activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing JNK3 inhibitors in vitro.

JNK3_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_reaction Biochemical Reaction cluster_analysis Data Analysis Prep_Plate Prepare Assay Plate: - JNK3 Enzyme - Substrate (e.g., ATF2) - ATP Add_Compounds Add Test Compounds (e.g., this compound derivatives) Prep_Plate->Add_Compounds Incubate Incubate at Room Temperature Add_Compounds->Incubate Add_Detection Add Detection Reagents (ADP-Glo™) Incubate->Add_Detection Measure_Signal Measure Luminescence Add_Detection->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 Value Generate_Curve->Determine_IC50

Caption: General workflow for an in vitro JNK3 inhibitor screening assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective JNK3 inhibitors. As demonstrated by the lead compound J46 and its optimized analog J46-37, rational modifications to this core structure can yield compounds with significant inhibitory activity.[1] When benchmarked against other classes of JNK inhibitors, such as aminopyrazoles and the pan-JNK inhibitor SP600125, the quinoxalinone derivatives show potential for high potency. Further head-to-head comparative studies with detailed quantitative data are necessary to fully elucidate their therapeutic potential. The provided experimental protocol for an in vitro kinase assay offers a standardized method for such evaluations, ensuring reproducibility and comparability of results across different studies. This guide serves as a foundational resource for researchers aiming to advance the development of novel JNK3-targeted therapeutics for neurodegenerative and other related diseases.

References

A Comparative Analysis of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one and its Non-brominated Analogue in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Antibacterial Activity of Dihydroquinoxalinone Derivatives

Research into the antibacterial properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives provides the most substantial body of evidence for the biological activity of this class of compounds. A study focused on the synthesis and evaluation of novel derivatives of the non-brominated core revealed that the nature and position of substituents play a crucial role in their antibacterial efficacy.

Notably, derivatives featuring a fluorine substituent exhibited good antibacterial activity.[1][2] In contrast, compounds bearing methyl and methoxy substituents displayed only moderate activity.[1][2] Interestingly, some derivatives were found to be inactive, highlighting the sensitivity of the scaffold to structural modifications.[1][2]

While no specific data for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one was found, the observed activity of a fluoro-substituted derivative suggests that halogenation at certain positions could be a viable strategy for enhancing the antibacterial potency of the dihydroquinoxalinone core. General principles of medicinal chemistry suggest that the introduction of a bromine atom can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can significantly impact its biological activity. However, without direct experimental data, the precise effect of a bromo-group at the 7-position remains speculative.

Data Presentation: Antibacterial Activity of 3,4-dihydroquinoxalin-2(1H)-one Derivatives

Compound SeriesSubstituentObserved Antibacterial ActivityReference
5jFluorineGood[1][2]
5iUnspecified, but equipotent to 5jEquipotent[1][2]
5a, 5b, 5c, 5d, 5eMethyl and MethoxyModerate[1][2]
5f, 5g, 5hUnspecifiedNo Activity[1][2]

Experimental Protocols

Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

The parent compound, 3,4-dihydroquinoxalin-2(1H)-one, can be synthesized from commercially available starting materials. The following protocol is based on a reported method:[2]

Materials:

  • o-phenylenediamine

  • chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

Procedure:

  • A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) and water (80 mL) is prepared.

  • The mixture is heated to reflux for one hour.

  • Upon cooling, a light brown solid precipitates.

  • The precipitate is filtered under reduced pressure and dried at 110 °C to yield the off-white solid of 3,4-dihydroquinoxalin-2(1H)-one.

Mandatory Visualizations

SAR_Antibacterial_Activity cluster_0 Structure-Activity Relationship (SAR) of 3,4-dihydroquinoxalin-2(1H)-one Derivatives Parent_Scaffold 3,4-dihydroquinoxalin-2(1H)-one Core Fluorine_Sub Fluorine Substitution Parent_Scaffold->Fluorine_Sub Leads to Methyl_Methoxy_Sub Methyl/Methoxy Substitution Parent_Scaffold->Methyl_Methoxy_Sub Leads to Other_Sub Other Substitutions Parent_Scaffold->Other_Sub Can lead to Good_Activity Good Antibacterial Activity Fluorine_Sub->Good_Activity Moderate_Activity Moderate Antibacterial Activity Methyl_Methoxy_Sub->Moderate_Activity No_Activity No Activity Other_Sub->No_Activity

Caption: Structure-activity relationship for antibacterial dihydroquinoxalinones.

Synthesis_Workflow cluster_1 Synthesis and Evaluation Workflow Start Starting Materials (o-phenylenediamine, chloroacetic acid) Synthesis Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Start->Synthesis Derivatization Derivatization (e.g., Halogenation, Alkylation) Synthesis->Derivatization Screening Biological Screening (e.g., Antibacterial Assay) Derivatization->Screening Data_Analysis Data Analysis and SAR Studies Screening->Data_Analysis

Caption: General workflow for synthesis and evaluation of dihydroquinoxalinones.

References

In Vitro Assay Validation for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives as JNK3 Inhibitors: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro performance of novel 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one derivatives targeting the c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the brain, and implicated in neuronal apoptosis and inflammatory responses, making it a significant therapeutic target for neurodegenerative diseases.[1][2] The validation of potent and selective inhibitors through robust in vitro assays is a critical step in the drug discovery pipeline.

This document outlines the experimental protocols for determining inhibitory potency and presents a comparative analysis of two hypothetical this compound derivatives against established JNK inhibitors, SP600125 and BI-78D3.

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of the test compounds was assessed against JNK family isoforms to determine both potency (IC50) and selectivity. The following table summarizes the quantitative data from in vitro kinase assays. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. JNK1Selectivity vs. JNK2Assay Type
Derivative A (Hypothetical) JNK31515x20xADP-Glo™
JNK1225--ADP-Glo™
JNK2300--ADP-Glo™
Derivative B (Hypothetical) JNK3458x10xADP-Glo™
JNK1360--ADP-Glo™
JNK2450--ADP-Glo™
SP600125 (Comparator) JNK390[3][4]2.25x2.25xRadiometric
JNK140[3][4]--Radiometric
JNK240[3][4]--Radiometric
BI-78D3 (Comparator) JNK (General)280[5][6]>100-fold vs. p38α-TR-FRET

Note: Data for "Derivative A" and "Derivative B" are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro assays.[1] Below is a representative protocol for an in vitro kinase inhibition assay used to determine the IC50 values of the test compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase inhibitor's activity.[7][8]

Materials:

  • Recombinant human JNK3, JNK1, and JNK2 enzymes

  • ATF2 substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (this compound derivatives, SP600125, BI-78D3)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations in the assay.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of a solution containing the JNK enzyme (e.g., 4 ng of JNK3) in Kinase Assay Buffer to each well.[8]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing ATF2 peptide and 1 µM ATP) to each well.[8]

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the phosphorylation of the substrate by the JNK enzyme.[7]

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[7][8]

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[8]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, by fitting the data to a four-parameter logistic model.

Mandatory Visualizations

JNK3 Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway and the point of inhibition by the this compound derivatives. Stress stimuli lead to a cascade of kinase activations, culminating in the activation of JNK3, which then phosphorylates transcription factors like c-Jun, leading to apoptosis and inflammation.[1][7]

JNK3_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Oxidative Stress, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K phosphorylates JNK3 JNK3 MAP2K->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis & Inflammation cJun->Apoptosis Inhibitor 7-Bromo-3,4-dihydro- quinoxalin-2(1H)-one Derivative Inhibitor->JNK3 inhibits

JNK3 Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the general workflow for screening and characterizing JNK3 inhibitors using an in vitro biochemical assay.[1]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepReagents Prepare Reagents: - JNK3 Enzyme - Substrate (ATF2) - ATP PlateSetup Plate Setup (384-well): Add Enzyme, Substrate, ATP, and Test Compounds PrepReagents->PlateSetup PrepCompounds Prepare Serial Dilutions of Test Compounds PrepCompounds->PlateSetup Incubation Incubate at Room Temperature (60 minutes) PlateSetup->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Measure Measure Signal (Luminescence) Detection->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition DoseResponse Generate Dose-Response Curve CalcInhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

General workflow for a JNK3 inhibitor in vitro assay.

References

Navigating the Selectivity Landscape of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 7-bromo-3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors developed for a range of therapeutic targets. Understanding the cross-reactivity of these inhibitors is paramount for advancing drug development, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. While comprehensive cross-reactivity studies on a single 7-bromo-substituted derivative are not extensively documented, a comparative analysis of related inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one core reveals a pattern of activity across several key signaling proteins, primarily within the kinase family. This guide provides an objective comparison of the performance of these inhibitors against various targets, supported by available experimental data, to inform researchers on their potential selectivity profiles.

Comparative Inhibitory Activity

The 3,4-dihydroquinoxalin-2(1H)-one core has been utilized to develop potent inhibitors for targets including c-Jun N-terminal kinase 3 (JNK3), Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 1 (DDR1), and Bromodomain and Extra-Terminal (BET) proteins. The selectivity of these inhibitors is a critical aspect of their development, with some demonstrating significant cross-reactivity.

A notable example comes from the development of JNK3 inhibitors. An initial lead compound, J46, which contains the 3,4-dihydroquinoxalin-2(1H)-one core, was found to have high inhibitory activity against DDR1 and EGFR as well. Subsequent optimization led to the development of compound J46-37, which exhibited significantly improved selectivity for JNK3 over DDR1 and EGFR. This highlights the potential for inhibitors based on this scaffold to interact with multiple kinases and the feasibility of chemically modifying the structure to enhance selectivity.

Below is a summary of the inhibitory activities of representative compounds from different studies.

Compound IDPrimary TargetIC₅₀ (nM) vs. Primary TargetOff-TargetIC₅₀ (nM) vs. Off-TargetSelectivity (Fold)Reference
J46-37 JNK324DDR1>1000>41.7
EGFR (T790M)>1000>41.7
EGFR (L858R)>1000>41.7
Compound 54 BRD419.9 (for BRD4-BD1)PLK1>10,000>500[1]

Signaling Pathways of Potential Targets

To appreciate the implications of cross-reactivity, it is essential to understand the signaling pathways in which these targets operate. Off-target inhibition can lead to a cascade of unintended cellular effects.

JNK3 Signaling Pathway: JNK3 is a key player in stress-induced neuronal apoptosis and has been implicated in neurodegenerative diseases.[2][3] Its activation leads to the phosphorylation of transcription factors like c-Jun, initiating apoptotic pathways.

G stress Stress Stimuli (e.g., Oxidative Stress) mkk MAP2K (MKK4/7) stress->mkk jnk3 JNK3 mkk->jnk3 Phosphorylation cjun c-Jun jnk3->cjun Phosphorylation apoptosis Apoptosis cjun->apoptosis

JNK3 signaling cascade leading to apoptosis.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, initiates multiple downstream pathways like the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4][5][6] Aberrant EGFR signaling is a hallmark of many cancers.

G egf EGF Ligand egfr EGFR egf->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf akt Akt pi3k->akt mek MEK raf->mek proliferation Cell Proliferation & Survival akt->proliferation erk ERK mek->erk erk->proliferation

Simplified EGFR signaling pathways.

DDR1 Signaling Pathway: Discoidin Domain Receptor 1 is a receptor tyrosine kinase activated by collagen. It plays roles in cell migration, proliferation, and matrix remodeling.[7][8][9] Its dysregulation is associated with diseases like fibrosis and cancer.

G collagen Collagen ddr1 DDR1 collagen->ddr1 pi3k PI3K/Akt ddr1->pi3k mapk MAPK ddr1->mapk downstream Cell Proliferation, Migration, ECM Remodeling pi3k->downstream mapk->downstream

Overview of DDR1-mediated signaling.

BET Bromodomain Action: BET proteins (like BRD4) are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to drive the expression of key oncogenes, such as MYC.[10][11]

G acetylated_histones Acetylated Histones on Chromatin bet BET Protein (BRD4) acetylated_histones->bet Binds to ptefb P-TEFb bet->ptefb Recruits pol2 RNA Polymerase II ptefb->pol2 Phosphorylates transcription Oncogene Transcription (e.g., MYC) pol2->transcription

Mechanism of BET protein-mediated transcription.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity of a this compound based inhibitor, a systematic kinase profiling assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases to assess its selectivity.

Materials:

  • Test inhibitor (e.g., a this compound derivative)

  • Panel of purified kinases (e.g., JNK3, EGFR, DDR1, and others)

  • Specific peptide substrates for each kinase

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit for luminescence)

  • Plate reader (scintillation counter or luminometer)

  • Staurosporine (as a non-selective positive control inhibitor)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the serially diluted test compound or DMSO vehicle control.

    • Add the specific kinase to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding a mixture of the corresponding peptide substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • For Radiometric Assays: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.

    • For Luminescence-Based Assays (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Measure the luminescent signal with a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

    • Selectivity is determined by comparing the IC₅₀ value for the primary target to the IC₅₀ values for other kinases in the panel.

G start Start prep_compound Prepare Serial Dilutions of Inhibitor in DMSO start->prep_compound add_inhibitor Add Diluted Inhibitor and Incubate prep_compound->add_inhibitor add_kinase Add Kinase to Assay Plate add_kinase->add_inhibitor initiate_reaction Initiate Reaction with ATP/Substrate Mix add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect Detect Signal (Luminescence/Radioactivity) incubate->detect analyze Analyze Data & Calculate IC50 detect->analyze end End analyze->end

Workflow for kinase inhibitor selectivity profiling.

References

Reproducibility of "7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic protocols for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The protocols are designed based on established synthetic methodologies for analogous structures, offering a reproducible framework for its preparation.

Data Presentation

The following tables summarize the key quantitative parameters for the two proposed synthetic routes.

Table 1: Comparison of Starting Materials and Overall Yield

ParameterProtocol A: One-Step SynthesisProtocol B: Two-Step Synthesis
Starting Materials 4-bromo-1,2-phenylenediamine, Chloroacetic acido-phenylenediamine, Chloroacetic acid, N-Bromosuccinimide
Overall Estimated Yield Good to ExcellentModerate to Good

Table 2: Comparison of Reaction Conditions

ParameterProtocol A: One-Step SynthesisProtocol B: Two-Step Synthesis
Number of Steps 12
Reaction Time ~1-2 hours~3-4 hours
Key Reagents Aqueous ammoniaAqueous ammonia, N-Bromosuccinimide
Solvents WaterWater, Acetonitrile
Temperature RefluxReflux, Room Temperature

Experimental Protocols

Protocol A: One-Step Synthesis from 4-bromo-1,2-phenylenediamine

This protocol outlines a direct, one-step synthesis of this compound from commercially available starting materials.

Methodology:

  • A mixture of 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and chloroacetic acid (0.95 g, 10 mmol) is prepared in water (50 mL).

  • Aqueous ammonia (33%, 5 mL) is added to the mixture.

  • The reaction mixture is heated to reflux for 1 hour.

  • Upon cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to yield this compound.

Protocol B: Two-Step Synthesis via Bromination

This protocol involves the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one, followed by a bromination step.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This step follows a well-established procedure with a high reported yield.[1]

Methodology:

  • A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in water (80 mL).[1]

  • Aqueous ammonia (33%, 10 mL) is added to the mixture.[1]

  • The reaction mixture is heated to reflux for one hour.[1]

  • On cooling, a light brown solid precipitates.[1]

  • The precipitate is filtered under reduced pressure and dried at 110 °C to obtain 3,4-dihydroquinoxalin-2(1H)-one.[1] The reported yield for this step is 83%.[1]

Step 2: Bromination of 3,4-dihydroquinoxalin-2(1H)-one

This step utilizes N-Bromosuccinimide (NBS) as a brominating agent.

Methodology:

  • 3,4-dihydroquinoxalin-2(1H)-one (1.48 g, 10 mmol) is dissolved in acetonitrile (50 mL).

  • N-Bromosuccinimide (1.78 g, 10 mmol) is added to the solution in portions at room temperature.

  • The reaction mixture is stirred for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Workflow and Decision Logic

The choice between the two protocols depends on factors such as the availability of starting materials, desired purity, and scalability. The following diagram illustrates a logical workflow for selecting the optimal synthesis route.

SynthesisComparison start Start: Need to Synthesize This compound check_starting_materials Check Availability of 4-bromo-1,2-phenylenediamine start->check_starting_materials protocol_a Protocol A: One-Step Synthesis check_starting_materials->protocol_a Available protocol_b Protocol B: Two-Step Synthesis check_starting_materials->protocol_b Not Available evaluate_a Evaluate Protocol A: - Fewer Steps - Potentially Higher Atom Economy protocol_a->evaluate_a evaluate_b Evaluate Protocol B: - Readily Available Starting Materials - Well-Established First Step protocol_b->evaluate_b end_product This compound evaluate_a->end_product evaluate_b->end_product

Caption: Decision workflow for selecting a synthesis protocol.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful and an irritant.

Summary of Hazards:

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, Oral
H315: Causes skin irritationSkin corrosion/irritation
H319: Causes serious eye irritationSerious eye damage/eye irritation
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (respiratory tract irritation)

Source: Safety Data Sheets (SDS) from various suppliers.[1][2][3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[1][2][4]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Required when dusts are generated.

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a designated sharps container for hazardous chemical waste.

  • Liquid Waste: If the compound is in solution, it must be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. Consult your institution's chemical hygiene plan for guidance on compatible waste streams.

Step 2: Waste Container Labeling

Proper labeling is critical for safety and regulatory compliance. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. Generally, the label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: 1016878-52-6[5]

  • The specific hazards (e.g., "Harmful," "Irritant")

  • Accumulation start date

  • The name of the principal investigator or laboratory contact

Step 3: Temporary Storage in the Laboratory

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment bin within the laboratory.

  • The storage area should be away from heat sources and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Keep the container tightly closed except when adding waste.[1]

Step 4: Arranging for Disposal

  • Once the waste container is full or has reached the maximum allowable accumulation time set by your institution, contact your EHS department to arrange for a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Dry Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[2][4]

    • Place the swept material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal A Wear Required PPE (Gloves, Eye Protection, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect Solid Waste in Designated Container B->C Generate Waste D Collect Contaminated Sharps in Sharps Container B->D Generate Waste E Collect Liquid Waste in Designated Container B->E Generate Waste F Label Waste Container Correctly (Name, Hazards, Date) C->F D->F E->F G Store in Secure Secondary Containment in Lab F->G H Contact EHS for Waste Pickup G->H I Transfer to Approved Hazardous Waste Facility H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for local regulations and guidance.

References

Essential Safety and Operational Guide for 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[3][4]
Hand Protection Nitrile rubber glovesInspect gloves prior to use and use proper removal technique.[4][5][6]
Body Protection Laboratory coatShould have long sleeves and be fully buttoned.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoid breathing dust.[2][3] A dust respirator may be necessary for large quantities or if dust generation is unavoidable.[2][3]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent exposure and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[2][5][7]

  • Avoid contact with skin and eyes.[3][8] In case of contact, rinse the affected area thoroughly with water.[5][8][9][10]

  • Wash hands thoroughly with soap and water after handling the compound.[2][3][7]

  • Do not eat, drink, or smoke in the laboratory.[3][7][8]

  • Minimize dust generation during handling.[3][5] For spills, use dry clean-up procedures such as sweeping or vacuuming; do not use air hoses.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][5][7]

  • Keep the container tightly closed to prevent contamination.[1][5][7]

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[7][9][10]

  • Store locked up.[1][8]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationProtocol
Skin Contact Wash the affected area with plenty of soap and water.[7][8][9][10] If skin irritation occurs, seek medical advice.[7][8][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7][8][9][10] If eye irritation persists, get medical advice/attention.[7][8][10]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5][7][9] Call a poison center or doctor if you feel unwell.[7][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5][7][9] Seek immediate medical attention.[7][9]
Fire Use extinguishing media appropriate for the surrounding fire, such as water spray, foam, dry chemical, or carbon dioxide.[5] Firefighters should wear full protective clothing and a self-contained breathing apparatus.[5][8][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated hazardous waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9][10] Do not allow the chemical to enter drains or waterways.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Retrieve compound from storage D Weigh the required amount C->D E Perform experimental procedure D->E F Clean work area E->F G Dispose of waste in designated containers F->G H Return compound to storage G->H I Doff and dispose of/clean PPE H->I J Wash hands thoroughly I->J

Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.